molecular formula C15H19NO2 B017164 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile CAS No. 93413-76-4

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

货号: B017164
CAS 编号: 93413-76-4
分子量: 245.32 g/mol
InChI 键: ASYJSBPNAIDUHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJSBPNAIDUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257342
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93413-76-4, 131801-69-9
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile IUPAC nomenclature and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, including its IUPAC nomenclature, structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Structure Elucidation

The systematic IUPAC name for the compound is This compound .[1][2] This name is derived by identifying the longest carbon chain containing the principal functional group, which is the nitrile (-C≡N). The parent chain is thus acetonitrile. The carbon atom adjacent to the nitrile group (C2) is substituted with both a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group. An alternative name that emphasizes the cyclohexanol moiety is 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.[1][3]

The chemical structure consists of a central quaternary carbon atom bonded to a nitrile group, a p-methoxyphenyl group, a hydroxyl group, and a cyclohexyl ring. The presence of this chiral center means the compound can exist as a pair of enantiomers.

IUPAC_Nomenclature cluster_substituents Substituents at C2 cluster_final_name Final IUPAC Name Acetonitrile CH₃-C≡N C2 Central Carbon (C2) Sub1 1-Hydroxycyclohexyl Sub2 4-Methoxyphenyl C2->Sub1 attached via C1 of cyclohexyl C2->Sub2 attached via C1 of phenyl IUPAC_Name This compound

Figure 1: IUPAC Nomenclature Breakdown

Physicochemical and Spectroscopic Data

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 93413-76-4[1][3]
Molecular Formula C₁₅H₁₉NO₂[1][3]
Molecular Weight 245.32 g/mol [1][3]
InChI Key ASYJSBPNAIDUHX-UHFFFAOYSA-N[1]
SMILES COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O[1]
Synonyms (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol[1]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Appearance White crystalline solid
Melting Point 122 - 124 °C[4]
¹H NMR (CDCl₃, δ) Aromatic protons: 7.3 and 6.9 ppm; Methoxy group: 3.8 ppm; Cyclohexyl protons: ~1.55 ppm
IR (cm⁻¹) Data not consistently reported, but expected peaks for -OH, C≡N, C-O, and aromatic C-H stretches.
Mass Spectrometry m/z = 245.14 (M⁺)
Crystal System Monoclinic[3]
Space Group C2/c[3]
Cell Parameters a = 23.506 Å, b = 5.550 Å, c = 23.192 Å, β = 115.116°[3]

Experimental Protocols

This compound is a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[2] The most common synthetic route is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[2]

3.1. Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

  • Materials:

    • 4-Methoxyphenylacetonitrile

    • Cyclohexanone

    • Sodium methoxide (NaOMe) or other suitable base (e.g., n-butyllithium)

    • Anhydrous solvent (e.g., Toluene, THF)

    • Water

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of 4-methoxyphenylacetonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium methoxide) portion-wise at room temperature.

    • Stir the mixture for a designated period to ensure the formation of the carbanion.

    • Add cyclohexanone dropwise to the reaction mixture, maintaining the temperature.

    • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, quench the reaction by the slow addition of water.[2]

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).[2]

    • Combine the organic layers and wash sequentially with water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a white crystalline solid.[2]

3.2. Characterization

The synthesized compound should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified crystals and compare it with the literature value.

  • NMR Spectroscopy:

    • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and record the spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure.

    • ¹³C NMR: Record the ¹³C NMR spectrum to identify all unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and ether (C-O stretch) groups.

  • Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern.

  • X-ray Crystallography: For an unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction to determine the three-dimensional atomic arrangement.[3][5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis Start Reactants: 4-Methoxyphenylacetonitrile Cyclohexanone Base (e.g., NaOMe) Reaction Base-catalyzed Condensation Reaction Start->Reaction 1. Add base 2. Add cyclohexanone Workup Quenching, Extraction, Washing, and Drying Reaction->Workup Monitor by TLC Purification Recrystallization (e.g., Ethyl Acetate/Hexane) Workup->Purification Product Pure Crystalline Product Purification->Product MP Melting Point Product->MP NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS XRay X-ray Crystallography (optional) Product->XRay

Figure 2: Synthesis and Characterization Workflow

References

Spectroscopic Analysis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a key intermediate in the synthesis of the antidepressant drug Venlafaxine.[1][2][3] This document presents a summary of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this spectroscopic data are also provided. The aim of this guide is to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and quality control of this important pharmaceutical intermediate.

Chemical Structure and Properties

  • IUPAC Name: 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

  • Synonyms: 1-[Cyano-(4-methoxyphenyl)methyl]cyclohexanol, α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile[4][5]

  • CAS Number: 93413-76-4[4][6]

  • Molecular Formula: C₁₅H₁₉NO₂[4][6]

  • Molecular Weight: 245.32 g/mol [5][7]

  • Melting Point: 122-124 °C[1][4]

Caption: Chemical structure of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~3050MediumC-H stretch (aromatic)
~2930, ~2850StrongC-H stretch (aliphatic)
~2240MediumC≡N stretch (nitrile)
~1610, ~1510StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
~1180MediumC-O stretch (tertiary alcohol)
~830StrongC-H out-of-plane bend (para-disubstituted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H NMR spectral data has been reported for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol in CDCl₃.[2]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.30Doublet2HAr-H (ortho to -CH(CN)-)
6.91Doublet2HAr-H (ortho to -OCH₃)
3.81Singlet3H-OCH₃ (methoxy group)
3.75Singlet1H-OH (hydroxyl group)
1.55Multiplet10HCyclohexyl protons

Experimental ¹³C NMR data is not explicitly provided in the searched literature. The following table presents predicted chemical shifts based on the structure of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Chemical Shift (δ) ppmAssignment
~159.5Ar-C (quaternary, attached to -OCH₃)
~129.0Ar-CH (ortho to -CH(CN)-)
~127.5Ar-C (quaternary, attached to -CH(CN)-)
~120.0C≡N (nitrile)
~114.5Ar-CH (ortho to -OCH₃)
~73.0C-OH (quaternary, cyclohexyl)
~55.5-OCH₃ (methoxy group)
~45.0-CH(CN)-
~35.0, ~25.5, ~21.5Cyclohexyl carbons
Mass Spectrometry (MS)

While experimental mass spectra were not found, predicted m/z values for common adducts of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol are available and are highly useful for interpretation of mass spectrometry data.[8]

Adduct IonPredicted m/z
[M+H]⁺246.14887
[M+Na]⁺268.13081
[M+K]⁺284.10475
[M+NH₄]⁺263.17541
[M-H]⁻244.13431
[M+HCOO]⁻290.13979

Experimental Protocols

The following are detailed methodologies for the key experiments related to the synthesis and spectroscopic analysis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Synthesis

A common synthesis protocol involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of a base.[1][2]

Synthesis_Workflow start Reactants: 4-methoxyphenylacetonitrile Cyclohexanone base Base Addition: Sodium Hydroxide in Methanolic Water at 0°C start->base stirring Reaction Stirring: 6 hours at room temperature (25-30°C) base->stirring filtration Filtration stirring->filtration washing Washing: - Water (500 ml) - Hexane (200 ml) filtration->washing product Product: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol washing->product

Caption: Workflow for the synthesis of the target compound.

Procedure:

  • A solution of sodium hydroxide (20 g, 0.5 mol) in methanolic water is prepared and cooled to 0 °C with magnetic stirring.[1]

  • A mixture of 4-methoxyphenyl acetonitrile (50 g, 0.340 mol) is added.[1]

  • Cyclohexanone (49.9 g, 0.515 mol) dissolved in methanol is added slowly.[1]

  • Tetrabutyl ammonium hydrogen sulfate (5g) is added as a phase-transfer catalyst.[1]

  • The reaction mixture is stirred for 6 hours at room temperature (25–30 °C).[1]

  • The resulting solid is filtered.[1]

  • The residue is thoroughly washed with water (500 ml) and hexane (200 ml) to yield the final product.[1]

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow sample Sample Preparation: Dissolve in appropriate deuterated solvent (e.g., CDCl₃ for NMR) or prepare as KBr pellet (for FT-IR) ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms data_analysis Data Processing and Interpretation ftir->data_analysis nmr->data_analysis ms->data_analysis

References

An In-depth Technical Guide to Key Structural Isomers and Stereochemistry of C15H19NO2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The molecular formula C15H19NO2 represents a diverse array of structural isomers with significant pharmacological and toxicological implications. This technical guide provides a comprehensive overview of prominent isomers, with a focus on their stereochemistry, quantitative pharmacological data, and detailed experimental protocols for their synthesis and analysis. The isomers discussed herein are primarily psychoactive substances and pharmaceuticals, including the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV), the antidepressant Venlafaxine, the phenyltropane stimulant Dichloropane (RTI-111), the natural tropane alkaloid Tropacocaine, and the melatonin receptor agonist Tasimelteon. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by consolidating key technical information on these compounds.

Introduction to C15H19NO2 Isomers

Structural isomers with the same molecular formula can exhibit vastly different chemical, physical, and biological properties. This is particularly evident in the realm of pharmacology, where subtle changes in molecular architecture can lead to profound differences in bioactivity and toxicity. The stereochemistry of these molecules often plays a pivotal role, with different enantiomers or diastereomers displaying unique pharmacological profiles. This guide delves into the structural and stereochemical nuances of five key isomers of C15H19NO2.

  • 3,4-Methylenedioxypyrovalerone (MDPV): A potent psychostimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI). It possesses a single chiral center, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.

  • Venlafaxine: A widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is marketed as a racemic mixture, with its enantiomers exhibiting different selectivities for serotonin and norepinephrine transporters.

  • Dichloropane (RTI-111): A synthetic phenyltropane derivative that acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its specific stereochemistry is crucial for its high affinity for the dopamine transporter.

  • Tropacocaine: A tropane alkaloid found in coca plants, it is a structural isomer of cocaine but with a distinct pharmacological profile, primarily acting as a local anesthetic and a less potent psychostimulant.

  • Tasimelteon: A melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. Its specific stereoisomeric structure is essential for its high affinity and selectivity for MT1 and MT2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the selected C15H19NO2 isomers, focusing on their interactions with primary biological targets.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundEnantiomerDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference(s)
MDPV (S)-(+)0.793.1318[1]
(R)-(-)~158-~1440[2]
Dichloropane (RTI-111) (-)-2β,3β0.793.1318[1]
Tropacocaine 1132890483[3]

Note: A '-' indicates that data was not available in the cited literature.

Table 2: Melatonin Receptor Binding Affinities (Ki, nM)

CompoundReceptorCell LineKi (nM)Reference(s)
Tasimelteon MT1NIH-3T30.304[4][5]
CHO-K10.35[5]
MT2NIH-3T30.0692[4][5]
CHO-K10.17[5]

Table 3: Pharmacokinetic Parameters of Venlafaxine Enantiomers

Parameter(S)-Venlafaxine(R)-VenlafaxineReference(s)
Oral Bioavailability ~45% (racemate)~45% (racemate)[6]
Protein Binding 27 ± 2%27 ± 2%[6]
Elimination Half-life (Immediate Release) 5 ± 2 h5 ± 2 h[6]
Primary Metabolizing Enzyme CYP2D6CYP2D6[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and analysis of the discussed C15H19NO2 isomers.

Synthesis and Chiral Resolution of 3,4-Methylenedioxypyrovalerone (MDPV)

3.1.1. Racemic Synthesis of MDPV

This protocol is an improved version of previously reported methods.[7]

  • Preparation of 1-(benzo[d][3][4]dioxol-5-yl)pentan-1-ol: To a solution of piperonal (1 equivalent) in anhydrous THF, add n-butylmagnesium chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract with diethyl ether. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Oxidation to 1-(benzo[d][3][4]dioxol-5-yl)pentan-1-one: Dissolve the crude alcohol from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise and stir at room temperature for 4 hours. Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to obtain the ketone.

  • α-Bromination: Dissolve the ketone in chloroform and add bromine (1.1 equivalents) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield 1-(benzo[d][3][4]dioxol-5-yl)-2-bromopentan-1-one.

  • Amination to racemic MDPV: To a solution of the α-bromo ketone in acetonitrile, add pyrrolidine (2.5 equivalents) and stir at room temperature for 24 hours. Remove the solvent under reduced pressure and partition the residue between diethyl ether and water. Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate to obtain crude racemic MDPV. Purify by column chromatography on silica gel.

3.1.2. Chiral Resolution of Racemic MDPV

This protocol utilizes fractional crystallization with a chiral resolving agent.[7]

  • Salt Formation: Dissolve racemic MDPV (1 equivalent) in acetone. In a separate flask, dissolve (+)-2′-bromotartranilic acid ((+)-BTA) (1 equivalent) in acetone. Add the (+)-BTA solution to the MDPV solution and stir. The diastereomeric salt of (S)-(-)-MDPV•(+)-BTA will precipitate.

  • Isolation of (S)-(-)-MDPV•(+)-BTA: Filter the precipitate, wash with cold acetone, and dry under vacuum.

  • Liberation of (S)-(-)-MDPV: Suspend the diastereomeric salt in water and basify with 20% aqueous Na2CO3 solution. Extract the free base with diethyl ether. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield enantiomerically enriched (S)-(-)-MDPV.

  • Isolation of (R)-(+)-MDPV: The mother liquor from the initial crystallization is enriched with (R)-(+)-MDPV. Concentrate the mother liquor and liberate the free base as described above. React the enriched (R)-(+)-MDPV with (-)-2′-bromotartranilic acid to precipitate the (R)-(+)-MDPV•(-)-BTA salt, which can be isolated and the free base liberated in the same manner.

3.1.3. Chiral HPLC Analysis of MDPV Enantiomers

  • Chromatographic Conditions:

    • Column: Chiralpak® AS-H (15 cm x 4.6 mm ID, 5 µm particle size).[8]

    • Mobile Phase: Hexane:Ethanol:Triethylamine (97:3:0.1, v/v/v).[8]

    • Flow Rate: 1.5 mL/min.[9]

    • Detection: UV at 254 nm.[9]

  • Sample Preparation: Dissolve a small amount of MDPV in the mobile phase.

  • Injection: Inject 10-20 µL of the sample solution.

  • Analysis: The two enantiomers will be separated with distinct retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Asymmetric Synthesis of (-)-Venlafaxine

This protocol describes an asymmetric synthesis to produce the (-)-enantiomer of Venlafaxine with high enantiomeric excess.[10]

  • Synthesis of nitrostyrene: React anisaldehyde with nitromethane in the presence of ammonium acetate in acetic acid under sonication at room temperature.

  • Organocatalytic Michael Addition: Perform a Michael addition of cyclohexanone to the nitrostyrene from the previous step using a proline-based organocatalyst.

  • Subsequent reaction steps: The product from the Michael addition undergoes a series of transformations including reduction, protection, dehydration, epoxidation, and finally, a one-pot selective epoxide opening and carbamate reduction using lithium aluminum hydride to yield (-)-Venlafaxine.

Synthesis of Tropacocaine

This protocol describes a common method for the synthesis of Tropacocaine via esterification of tropine.[11]

  • Esterification of Tropine: Dissolve tropine (1 equivalent) and benzoic acid (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 equivalents), followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tropacocaine free base by column chromatography on silica gel.

  • Conversion to Hydrochloride Salt: Dissolve the purified tropacocaine free base in diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise to precipitate tropacocaine hydrochloride. Collect the precipitate by filtration and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the primary signaling pathways of the discussed isomers and a general workflow for their analysis.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DA_cleft Dopamine DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling Activation MDPV MDPV MDPV->DAT Inhibition Venlafaxine Venlafaxine Venlafaxine->DAT Inhibition Dichloropane Dichloropane Dichloropane->DAT Inhibition

Caption: Monoamine Transporter Inhibition by C15H19NO2 Isomers.

cluster_membrane Cell Membrane cluster_intracellular Intracellular MT1_receptor MT1 Receptor G_protein1 G-protein MT1_receptor->G_protein1 Activation MT2_receptor MT2 Receptor G_protein2 G-protein MT2_receptor->G_protein2 Activation signaling_cascade Signaling Cascade G_protein1->signaling_cascade G_protein2->signaling_cascade circadian_rhythm Regulation of Circadian Rhythm signaling_cascade->circadian_rhythm Tasimelteon Tasimelteon Tasimelteon->MT1_receptor Agonist Binding Tasimelteon->MT2_receptor Agonist Binding

Caption: Tasimelteon Signaling via Melatonin Receptors.

start Crude Synthetic C15H19NO2 Isomer purification Purification (e.g., Crystallization, Chromatography) start->purification racemic_analysis Racemic Analysis (HPLC, GC-MS) purification->racemic_analysis chiral_separation Chiral Separation (Chiral HPLC, SFC, CE) racemic_analysis->chiral_separation enantiomer1 Enantiomer 1 chiral_separation->enantiomer1 enantiomer2 Enantiomer 2 chiral_separation->enantiomer2 ee_determination Enantiomeric Excess (ee) Determination enantiomer1->ee_determination enantiomer2->ee_determination pharmacological_assay Pharmacological Assay (e.g., Receptor Binding) ee_determination->pharmacological_assay data_analysis Data Analysis (Ki, IC50 determination) pharmacological_assay->data_analysis end Characterized Isomers data_analysis->end

Caption: Experimental Workflow for Isomer Analysis.

References

An In-depth Technical Guide on the Synthesis and Characterization of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile, a key intermediate in the production of the serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine. This document details the prevalent synthetic methodologies, extensive characterization data, and the logical workflow from starting materials to the final characterized compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided, and key processes are visualized through logical diagrams.

Introduction

alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile, with the CAS number 93413-76-4, is a crucial precursor in the pharmaceutical industry, most notably in the multi-step synthesis of Venlafaxine.[1] Its molecular structure, featuring a nitrile group, a tertiary alcohol on a cyclohexyl ring, and a methoxyphenyl moiety, makes it an ideal candidate for conversion to the final active pharmaceutical ingredient. A thorough understanding of its synthesis and characterization is paramount for process optimization, quality control, and the development of novel analogues.

Physicochemical Properties

A summary of the key physicochemical properties of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile is presented in Table 1.

Table 1: Physicochemical Properties of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

PropertyValueReference
IUPAC Name 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile[1]
CAS Number 93413-76-4[2]
Molecular Formula C₁₅H₁₉NO₂[3]
Molecular Weight 245.32 g/mol [3]
Melting Point 121-123 °C[4]
Boiling Point 410.146 °C at 760 mmHg[4]
Density 1.142 g/cm³[4]
Appearance White solid[5]

Synthesis

The primary and most widely documented synthetic route to alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.[4] The general reaction scheme is depicted below.

Synthetic Pathway

Synthesis_Pathway 4-methoxyphenylacetonitrile 4-methoxyphenylacetonitrile Reaction Condensation 4-methoxyphenylacetonitrile->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Base Base (e.g., NaOH, KH) Base->Reaction Catalyst Product alpha-(1-Hydroxycyclohexyl)- 4-methoxybenzeneacetonitrile Reaction->Product Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-methoxyphenylacetonitrile + Cyclohexanone Reaction Base-catalyzed Condensation Reactants->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Purified Product Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Xray X-ray Crystallography Product->Xray

References

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is primarily documented as a chemical intermediate in the synthesis of the antidepressant drug Venlafaxine. As such, direct research into its own mechanism of action is limited. This guide, therefore, explores the potential mechanisms of action of its derivatives by examining the known activities of its end-product, Venlafaxine, and other structurally similar compounds. The experimental protocols provided are established methods for assessing the activities discussed and can be adapted for the investigation of novel derivatives.

Introduction

This compound serves as a key building block in pharmaceutical chemistry. Its structural motif, featuring a cyclohexyl group, a methoxyphenyl ring, and a nitrile function, is present in various neurologically active agents. While its primary role has been as a precursor to Venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI), the inherent chemical features of this scaffold suggest that its derivatives could exhibit a range of pharmacological activities. This document will delve into two primary potential mechanisms of action for derivatives of this compound: modulation of monoamine reuptake and interaction with voltage-gated sodium channels.

Potential Mechanism of Action I: Monoamine Reuptake Inhibition

The most direct pharmacological link for derivatives of this compound is through its role in the synthesis of Venlafaxine. Venlafaxine functions by blocking the reuptake of serotonin and norepinephrine, and to a lesser extent, dopamine, in the synaptic cleft, thereby increasing the concentration of these neurotransmitters. It is plausible that derivatives of its precursor could exhibit similar, albeit potentially weaker or more selective, activity.

Signaling Pathway: Modulation of Neurotransmitter Levels

The primary signaling pathway influenced by SNRIs like Venlafaxine is the monoaminergic system. By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the availability of serotonin (5-HT) and norepinephrine (NE) to bind to postsynaptic receptors. This enhanced neurotransmission is believed to be the basis for their antidepressant and anxiolytic effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Derivative Derivative SERT SERT Derivative->SERT Inhibits NET NET Derivative->NET Inhibits 5-HT_Vesicle 5-HT Vesicle Synaptic_Cleft_5HT 5-HT 5-HT_Vesicle->Synaptic_Cleft_5HT Release NE_Vesicle NE Vesicle Synaptic_Cleft_NE NE NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_5HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft_5HT->5-HT_Receptor Binds Synaptic_Cleft_NE->NET Reuptake NE_Receptor NE Receptor Synaptic_Cleft_NE->NE_Receptor Binds Neuronal_Response Altered Neuronal Response 5-HT_Receptor->Neuronal_Response NE_Receptor->Neuronal_Response Derivative Derivative Nav_Channel Voltage-Gated Sodium Channel (Nav) Derivative->Nav_Channel Binds to and Inhibits Reduced_Excitability Reduced Neuronal Excitability Derivative->Reduced_Excitability Ultimately causes Na_Influx Na+ Influx Nav_Channel->Na_Influx Mediates Action_Potential Action Potential Action_Potential->Reduced_Excitability Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Depolarization->Action_Potential Initiates Start Start Incubate Incubate Test Compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C Start->Incubate Sample Take Aliquots at 0, 5, 15, 30, 60 min Incubate->Sample Quench Quench Reaction with Ice-Cold Acetonitrile (+ Internal Standard) Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate End End Calculate->End

Solubility profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility profile of this compound. Direct quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature. However, based on its chemical structure and the principles of solubility, a theoretical profile can be predicted. This document outlines this predicted profile, provides a general experimental protocol for quantitative determination, and presents logical workflows for solubility testing.

The compound this compound, with CAS Number 93413-76-4, serves as a key intermediate in the synthesis of Venlafaxine, a widely used antidepressant.[1] Its physical and chemical properties, particularly solubility, are critical for optimizing reaction conditions, purification processes like crystallization, and formulation development.

Compound Overview

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₅H₁₉NO₂[1][3]

  • Molecular Weight: 245.32 g/mol [1][3]

  • Appearance: White to almost white powder or crystal[1]

  • Melting Point: 121-123°C[1]

The structure of the molecule features a polar hydroxyl (-OH) group and a polar nitrile (-CN) group, a moderately polar methoxy (-OCH₃) ether group, a nonpolar cyclohexyl ring, and a nonpolar phenyl ring. The presence of both polar, hydrogen-bond-donating/accepting groups and significant nonpolar hydrocarbon regions suggests a nuanced solubility profile.

Predicted Solubility in Organic Solvents

The fundamental principle governing solubility is "like dissolves like."[4] This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The polarity of this compound is complex due to its mix of functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can form hydrogen bonds with protic solvents. The nitrile group's lone pair can also accept hydrogen bonds.[5] Therefore, the compound is expected to have good solubility in polar protic solvents. Indeed, it has been reported to be soluble in Methanol.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can engage in dipole-dipole interactions with the nitrile and hydroxyl groups. Solubility is expected to be moderate to good, although likely less than in protic solvents of similar polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area contributed by the cyclohexyl and phenyl rings suggests some affinity for nonpolar solvents. However, the highly polar hydroxyl and nitrile groups will significantly hinder dissolution, likely resulting in low solubility.

The following table summarizes the predicted solubility and provides a space for experimentally determined quantitative data.

SolventSolvent TypePredicted Qualitative SolubilityExperimental Solubility ( g/100 mL)
MethanolPolar ProticSoluble[1]Data Not Available
EthanolPolar ProticSolubleData Not Available
IsopropanolPolar ProticSolubleData Not Available
WaterPolar ProticInsoluble to Sparingly SolubleData Not Available
AcetonePolar AproticSoluble to Moderately SolubleData Not Available
AcetonitrilePolar AproticSoluble to Moderately SolubleData Not Available
DichloromethanePolar AproticModerately SolubleData Not Available
Ethyl AcetatePolar AproticModerately SolubleData Not Available
TolueneNonpolarSparingly Soluble to InsolubleData Not Available
HexaneNonpolarInsolubleData Not Available

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a common and reliable technique.[4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[4] The temperature should be maintained at the desired value (e.g., 25°C).

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Visualization of Workflows

The following diagrams illustrate the experimental and logical workflows for determining the solubility profile.

G A Weigh excess solid compound B Add known volume of solvent A->B C Seal and place in shaker (Constant Temperature) B->C D Agitate for 24-72 hours C->D E Settle and filter supernatant D->E F Dilute sample accurately E->F G Quantify via HPLC/UV-Vis F->G H Calculate solubility (mg/mL) G->H

Caption: Experimental workflow for the shake-flask solubility measurement method.

G Start Select Unknown Compound TestWater Test Solubility in Water Start->TestWater TestBase Test Solubility in 5% NaOH TestWater->TestBase Insoluble Result_SA Water-Soluble Acid/Base/Neutral TestWater->Result_SA Soluble TestAcid Test Solubility in 5% HCl TestBase->TestAcid Insoluble Result_A Strong or Weak Acid TestBase->Result_A Soluble TestH2SO4 Test in Conc. H2SO4 TestAcid->TestH2SO4 Insoluble Result_B Organic Base (Amine) TestAcid->Result_B Soluble Result_N Neutral Compound TestH2SO4->Result_N Soluble Result_I Inert Compound TestH2SO4->Result_I Insoluble

Caption: Logical flowchart for qualitative solubility classification of an organic compound.[6][7][8]

References

The Discovery and Synthetic Evolution of a Key Venlafaxine Intermediate: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS 93413-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthetic history of the crucial venlafaxine intermediate, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS No. 93413-76-4). Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders, relies on the efficient and high-purity synthesis of this key building block. This document details the primary synthetic routes, provides specific experimental protocols, and presents key analytical data to support research and development in the field of pharmaceutical chemistry.

Introduction to the Intermediate

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, also known as 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, is a pivotal precursor in the industrial synthesis of venlafaxine. Its molecular structure incorporates the essential cyclohexanol and 4-methoxyphenyl moieties, which form the core of the final active pharmaceutical ingredient. The discovery and optimization of its synthesis have been critical in making venlafaxine a commercially successful medication.

Primary Synthetic Pathway: Discovery and Optimization

The most prevalent and historically significant method for the synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone. This reaction, a variation of the aldol addition, creates the characteristic cyanohydrin-like structure of the intermediate.

Initial synthetic approaches, as described in early patents, utilized strong bases like n-butyllithium at very low temperatures. While effective, these conditions presented challenges for large-scale industrial production due to cost and safety considerations. Subsequent research focused on developing more practical and cost-effective methods. A significant advancement was the use of more common and safer bases, such as sodium hydroxide, often in the presence of a phase-transfer catalyst to improve reaction efficiency.

dot

Synthetic Pathway to the Venlafaxine Intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from notable synthetic methods for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Table 1: Comparison of Synthetic Protocols

ParameterMethod A (Journal Article)[1]Method B (Patent US20020120164A1)[2]
Starting Materials 4-Methoxyphenylacetonitrile, Cyclohexanone4-Methoxyphenylacetonitrile, Cyclohexanone
Base Sodium HydroxidePowdered Sodium Hydroxide
Phase-Transfer Catalyst Tetrabutylammonium Hydrogen SulfateNot specified (optional)
Solvent Methanolic WaterWater
Temperature 0°C to Room Temperature0-15°C
Reaction Time 6 hours15-120 minutes
Reported Yield 98%97.6%
Melting Point 122-124°C125-126°C

Table 2: Analytical Characterization Data

Data Type1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol
Appearance White crystalline solid
Melting Point 122-126°C[1][2]
¹H NMR (CDCl₃) δ 7.32, 6.95 (4H, q, p-substituted aromatic), 3.8 (3H, s, -OCH₃), 3.76 (1H, s)[2]

Detailed Experimental Protocols

The following protocol is adapted from a peer-reviewed journal article and represents a high-yield synthesis of the target intermediate.[1]

Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

  • Materials:

    • 4-Methoxyphenylacetonitrile (50 g, 0.340 mol)

    • Cyclohexanone (49.9 g, 0.515 mol)

    • Sodium hydroxide (20 g, 0.5 mol)

    • Tetrabutylammonium hydrogen sulfate (5 g)

    • Methanol

    • Water

    • Hexane

  • Procedure:

    • Prepare a solution of sodium hydroxide (20 g) in methanolic water and cool to 0°C with magnetic stirring.

    • To this cooled solution, add a mixture of 4-methoxyphenylacetonitrile (50 g) and cyclohexanone (49.9 g) dissolved in methanol slowly.

    • Add tetrabutylammonium hydrogen sulfate (5 g) to the reaction mixture.

    • Allow the reaction mass to stir for 6 hours at room temperature (25–30°C).

    • Filter the resulting solid precipitate.

    • Thoroughly wash the residue with water (500 ml) and then with hexane (200 ml).

    • Dry the product to obtain 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

  • Expected Yield: 82 g (98%)

  • Purity (by HPLC): >99%[2]

Conversion to Venlafaxine

The intermediate, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, is subsequently converted to venlafaxine through a two-step process: reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

dot

Conversion of the Intermediate to Venlafaxine.

The reduction of the nitrile is a critical step, and various catalytic systems have been employed, including rhodium on alumina, Raney nickel, and palladium on carbon. The subsequent N,N-dimethylation is typically achieved via the Eschweiler-Clarke reaction, using formaldehyde and formic acid, to yield venlafaxine.

Conclusion

The synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is a well-refined process that has evolved from using hazardous and costly reagents to more industrially viable and efficient methods. The high-yield protocols now available are a testament to the extensive research and development in process chemistry. This key intermediate remains a cornerstone in the production of venlafaxine, and a thorough understanding of its synthesis is essential for professionals in the pharmaceutical industry.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Rivaroxaban (CAS 93413-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rivaroxaban (CAS 93413-76-4) is a potent, orally bioavailable, direct factor Xa inhibitor used as an anticoagulant. Ensuring its purity is a critical step in drug development and quality control to guarantee safety and efficacy. This document provides a detailed protocol for the determination of Rivaroxaban purity using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the purity analysis of Rivaroxaban.

1. Materials and Reagents

  • Rivaroxaban reference standard (purity ≥99.5%)

  • Rivaroxaban sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized or Milli-Q water

2. Equipment

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

3. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 10mM ammonium acetate solution. Adjust the pH to 5.0 using formic acid. Filter the solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC grade Acetonitrile.

  • Diluent: A mixture of Acetonitrile and water in a 50:50 (v/v) ratio is commonly used.

  • Reference Standard Solution: Accurately weigh about 10 mg of the Rivaroxaban reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the Rivaroxaban sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 100 µg/mL.

4. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Instrument High-Performance Liquid Chromatography system
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 10mM Ammonium Acetate (pH 5.0) and Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 30 minutes

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

6. Calculation of Purity

The purity of the Rivaroxaban sample is calculated based on the area normalization method.

Purity (%) = (Area of Rivaroxaban Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents typical system suitability and sample analysis data obtained using this method.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
RSD of Peak Area (n=5) ≤ 2.0%0.5%
Retention Time (Rivaroxaban) -~9.5 min
Purity of Sample Batch XYZ (%) ≥ 99.0%99.7%

Visual Workflow

The diagram below illustrates the complete workflow for the HPLC purity analysis of Rivaroxaban.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing start Start prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions start->prep_solutions prep_hplc Set Up & Equilibrate HPLC System prep_solutions->prep_hplc inject_blank Inject Blank (Diluent) prep_hplc->inject_blank inject_std Inject Standard (x5) for System Suitability inject_blank->inject_std inject_sample Inject Sample (in duplicate) inject_std->inject_sample acquire_data Acquire & Integrate Chromatograms inject_sample->acquire_data calculate_purity Calculate Purity (Area % Method) acquire_data->calculate_purity end_node End calculate_purity->end_node

Caption: Workflow for Rivaroxaban Purity Analysis by HPLC.

Application of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its chemical structure, featuring a nitrile group and a tertiary alcohol on a cyclohexyl ring attached to a methoxyphenyl group, makes it a versatile precursor for the construction of the Venlafaxine molecule.[3][4][5][6] The efficient conversion of this intermediate to subsequent products is a key focus in the commercial production of Venlafaxine, with various synthetic strategies developed to optimize yield, purity, and cost-effectiveness.[1][7][8]

Chemical Properties

PropertyValueReference
CAS Number 93413-76-4[3][4][5]
Molecular Formula C15H19NO2[3][4][5]
Molecular Weight 245.32 g/mol [3][4][5]
Appearance White or off-white powder or crystalline powder[4]
Melting Point 122-124 °C[4]
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[4]

Application in Pharmaceutical Synthesis: The Venlafaxine Pathway

The primary application of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is as a key intermediate in the multi-step synthesis of Venlafaxine. The synthetic route generally involves the reduction of the nitrile group to a primary amine, followed by N,N-dimethylation.

Synthesis_Pathway cluster_start Starting Materials 4-methoxyphenyl_acetonitrile 4-Methoxyphenyl acetonitrile intermediate 1-[Cyano(4-methoxyphenyl) methyl]cyclohexanol 4-methoxyphenyl_acetonitrile->intermediate Condensation cyclohexanone Cyclohexanone cyclohexanone->intermediate amine_intermediate 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol intermediate->amine_intermediate Reduction of Nitrile venlafaxine Venlafaxine amine_intermediate->venlafaxine N,N-Dimethylation experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation charge_reactor Charge autoclave with: - 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (60 g) - Acetic acid (350 mL) - 10% Palladium on charcoal (1.8 g) hydrogenate Hydrogenate at 10-15 kg/cm² pressure and 50-55°C until starting material disappears (TLC). charge_reactor->hydrogenate filter Filter the catalyst. hydrogenate->filter evaporate Evaporate the filtrate under reduced pressure. filter->evaporate azeotrope Add o-xylene and remove traces of acetic acid azeotropically. evaporate->azeotrope dissolve Dissolve the residue in isopropyl alcohol. azeotrope->dissolve acidify Acidify with isopropyl alcohol hydrochloride to pH ~2. dissolve->acidify isolate Filter, wash, and dry the precipitated solid. acidify->isolate

References

Application Notes and Protocols for the Catalytic Hydrogenation of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of the nitrile group in α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile to produce 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethanamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the antidepressant Venlafaxine. The protocols outlined below detail the use of common heterogeneous catalysts: Raney® Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃).

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The substrate, α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile, presents a tertiary hydroxyl group alpha to the nitrile, which can influence the reaction conditions and catalyst choice. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency, atom economy, and the production of clean products. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly impact the reaction's yield, selectivity, and purity of the resulting primary amine.

Catalyst Comparison and Performance Data

The selection of an appropriate catalyst is crucial for the successful hydrogenation of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile. Below is a summary of quantitative data compiled from various sources for different catalytic systems.

CatalystTypical Loading (w/w vs. Substrate)SolventTemperature (°C)H₂ Pressure (psi)Reaction Time (h)Yield (%)Purity (%)Reference
Raney® Nickel 8 - 15%Toluene, Water10 - 5558 - 1169 - 10~66>99 (HPLC)[Patent Data]
Palladium on Carbon (Pd/C) 5 - 10%Acetic Acid30 - 7572 - 362Not SpecifiedNot SpecifiedNot Specified[Patent Data]
Rhodium on Alumina (Rh/Al₂O₃) 1 - 5%Alcohols70 - 95~435Not SpecifiedHigh (General)High (General)[General Literature]

Note: The data presented is a synthesis from patent literature and general scientific publications on nitrile hydrogenation. Yields and purities are highly dependent on the specific reaction conditions and optimization.

Experimental Workflow

The general workflow for the catalytic hydrogenation of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start load_reagents Load Substrate & Solvent into Reactor start->load_reagents add_catalyst Add Catalyst Slurry load_reagents->add_catalyst seal_reactor Seal and Purge Reactor add_catalyst->seal_reactor pressurize Pressurize with H₂ seal_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize Reaction Complete filter_catalyst Filter Catalyst cool_depressurize->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify analyze Analyze Purity and Yield purify->analyze end End analyze->end signaling_pathway Nitrile α-(1-Hydroxycyclohexyl)-4- methoxybenzeneacetonitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H₂ / Catalyst Catalyst_H2 Catalyst Surface with Adsorbed H₂ Primary_Amine Primary Amine (R-CH₂-NH₂) Imine->Primary_Amine + H₂ / Catalyst

Application Notes and Protocols for 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a Precursor in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a key intermediate in the synthesis of pharmacologically active compounds. The primary focus is on its well-established role as a precursor to the antidepressant drug Venlafaxine and its analogs.

Introduction

This compound is a versatile chemical intermediate characterized by a nitrile group, a cyclohexanol moiety, and a methoxyphenyl group.[1] This specific arrangement of functional groups makes it an ideal starting material for the synthesis of various novel compounds, most notably in the development of central nervous system (CNS) active agents.[2][3] Its primary and most documented application is as a key precursor in the industrial synthesis of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and anxiety disorders.[3][4]

The reactivity of the nitrile and hydroxyl groups allows for a range of chemical transformations, including reduction, oxidation, and substitution reactions, opening avenues for the creation of a library of derivatives.[4]

Synthetic Applications

The principal application of this compound lies in its conversion to phenethylamine derivatives.[5] This is exemplified by the multi-step synthesis of Venlafaxine. The general synthetic strategy involves the reduction of the nitrile group to a primary amine, followed by N-alkylation.[3][6]

Key Reactions of this compound:
  • Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation with catalysts like rhodium on alumina or palladium.[4][5][6] This is the foundational step for producing Venlafaxine and related compounds.

  • Oxidation of the Hydroxyl Group: The tertiary hydroxyl group on the cyclohexyl ring can be oxidized to a ketone functionality using oxidizing agents like potassium permanganate or chromium trioxide.[4] This allows for the synthesis of another class of derivatives.

  • Substitution on the Phenyl Ring: The methoxy group on the phenyl ring can potentially be substituted with other functional groups through nucleophilic substitution reactions, although this is less commonly documented for this specific intermediate.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a common method for synthesizing the precursor molecule through a base-catalyzed condensation reaction.[1][7]

Materials:

  • 4-methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (NaOH)[1] or n-butyllithium[5][6]

  • Anhydrous Tetrahydrofuran (THF) (if using n-butyllithium)[2]

  • Methanol (if using NaOH)[8]

  • Saturated aqueous ammonium chloride solution[2]

  • Diethyl ether[2]

  • Anhydrous magnesium sulfate[2]

Procedure using n-butyllithium:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert nitrogen atmosphere.[2]

  • Dissolve 4-methoxyphenylacetonitrile in anhydrous THF in the flask and cool the solution to -78 °C using a dry ice/acetone bath.[2]

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture via the dropping funnel while maintaining the temperature at -78 °C.[2]

  • Stir the mixture for 30 minutes at this temperature.[2]

  • Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature at -78 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.[2]

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]

  • Extract the aqueous layer with diethyl ether.[2]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography or recrystallization.[2]

Protocol 2: Synthesis of Venlafaxine from this compound (Two-Step)

This protocol describes the conversion of the precursor to Venlafaxine via reduction and subsequent N-methylation.[5][6]

Step 1: Reduction of the Nitrile Group

  • In a suitable reaction vessel, dissolve this compound in ethanol-ammonia.[5]

  • Add a rhodium on alumina catalyst.[5]

  • Pressurize the vessel with hydrogen gas.[5]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the catalyst and concentrate the filtrate to yield 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[5]

Step 2: N-Methylation (Eschweiler-Clarke Reaction)

  • To the 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol obtained in the previous step, add formaldehyde and formic acid in water.[5]

  • Reflux the reaction mixture.[5]

  • After completion, cool the mixture and basify with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the resulting Venlafaxine.

Protocol 3: One-Step Synthesis of Venlafaxine and N-desmethylvenlafaxine

This protocol is based on a novel single-step process.[6][9]

Materials:

  • This compound

  • Methanol

  • Alkylamine (e.g., dimethylamine for Venlafaxine, methylamine for N-desmethylvenlafaxine)

  • Palladium catalyst (10-50 wt%)

  • Hydrogen gas

Procedure:

  • To a stirred solution of this compound in methanol, add the alkylamine and stir for 5-10 minutes until a clear solution is obtained.[6]

  • Add the palladium catalyst under a nitrogen atmosphere.[6]

  • Purge the reaction mixture with hydrogen gas (three times) and then stir under a hydrogen atmosphere (1-2 atm) at room temperature for 5 to 40 hours.[6]

  • Monitor the reaction progress by TLC and HPLC.[6]

  • After completion, filter the catalyst through celite and wash with methanol.[6]

  • Concentrate the combined filtrate to dryness under reduced pressure.[6]

  • Pour the residue into water, basify the aqueous layer with 10% aq. NaOH to pH 8-10, and extract with ethyl acetate.[6]

  • Combine the ethyl acetate layers, wash with brine, and dry over sodium sulfate.[6]

  • Evaporate the ethyl acetate under vacuum to obtain the title compound.[6]

Quantitative Data

The following table summarizes key properties and reaction conditions for the synthesis and conversion of this compound.

ParameterValueReference
Precursor: this compound
CAS Number93413-76-4, 131801-69-9[4][10]
Molecular FormulaC15H19NO2[10]
Molecular Weight245.32 g/mol [4][10]
Synthesis of Precursor (Protocol 1)
Basen-butyllithium[5][6]
SolventTetrahydrofuran (THF)[5]
Temperature-78 °C to room temperature[2][6]
Synthesis of Venlafaxine (One-Step, Protocol 3)
CatalystPalladium (10-50 wt%)[6]
AmineDimethylamine (3-5 equiv.)[6]
SolventMethanol (10-20 volumes)[6]
Hydrogen Pressure1-2 atm[6]
Reaction Time5-40 hours[6]
pH for Extraction8-10[6]

Visualizations

Experimental Workflow: Synthesis of Venlafaxine

G cluster_0 Synthesis of Precursor cluster_1 Synthesis of Venlafaxine 4-methoxyphenylacetonitrile 4-methoxyphenylacetonitrile Condensation Condensation 4-methoxyphenylacetonitrile->Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Condensation Precursor 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Condensation->Precursor Reduction Reduction Precursor->Reduction Primary_Amine 1-[2-amino-1-(4-methoxyphenyl) ethyl]cyclohexanol Reduction->Primary_Amine N-Methylation N-Methylation Primary_Amine->N-Methylation Venlafaxine Venlafaxine N-Methylation->Venlafaxine

Caption: Workflow for the two-step synthesis of Venlafaxine from starting materials.

One-Step Synthesis of Venlafaxine and Analogs

G Precursor 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Reaction_Conditions Alkylamine, Pd catalyst, H2 atmosphere, Methanol Precursor->Reaction_Conditions Venlafaxine Venlafaxine (R = CH3) Reaction_Conditions->Venlafaxine N_desmethylvenlafaxine N-desmethylvenlafaxine (R = H) Reaction_Conditions->N_desmethylvenlafaxine

Caption: One-step synthesis of Venlafaxine and its N-desmethyl analog.

Mechanism of Action of Venlafaxine

G Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT NET Norepinephrine Transporter (NET) Venlafaxine->NET Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Inhibition of Norepinephrine Reuptake NET->Norepinephrine_Reuptake Synaptic_Concentration Increased Synaptic Concentration of Serotonin and Norepinephrine Serotonin_Reuptake->Synaptic_Concentration Norepinephrine_Reuptake->Synaptic_Concentration Therapeutic_Effect Antidepressant Effect Synaptic_Concentration->Therapeutic_Effect

Caption: Simplified signaling pathway for the mechanism of action of Venlafaxine.

References

Troubleshooting & Optimization

Improving the reaction yield of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reaction yield of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile synthesis. This crucial intermediate is a key building block in the production of various pharmaceuticals, and optimizing its synthesis is critical for efficient drug development.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the base-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone.

Issue 1: Low or No Product Formation

  • Question: My reaction has run for the recommended time, but TLC analysis shows mostly unreacted starting materials. What could be the problem?

  • Answer: Low or no product formation can stem from several factors:

    • Inactive Base: The base (e.g., sodium methoxide, potassium tert-butoxide, sodium hydroxide) may have degraded due to improper storage and exposure to moisture or air. Use a fresh, unopened container of base or test the activity of your current stock.

    • Insufficient Base: Ensure you are using the correct stoichiometric amount of base. The proton on the carbon alpha to the nitrile group of 4-methoxyphenylacetonitrile is acidic, but a strong base is required for complete deprotonation to form the nucleophile.

    • Poor Solvent Quality: The presence of water or other protic impurities in the solvent can quench the strong base. Always use anhydrous solvents for this reaction.

    • Low Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal temperature profile.

Issue 2: Presence of Multiple Spots on TLC Plate

  • Question: My TLC plate shows the product spot, but also several other spots. What are these impurities and how can I avoid them?

  • Answer: The presence of multiple spots on the TLC plate indicates the formation of side products. Common impurities include:

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 4-methoxyphenylacetonitrile and cyclohexanone.

    • Self-Condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo an aldol condensation with itself, leading to the formation of 2-(cyclohex-1-en-1-yl)cyclohexan-1-one. Using a slight excess of 4-methoxyphenylacetonitrile or adding the cyclohexanone slowly to the reaction mixture can help minimize this side reaction.

    • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group of the product or starting material can be hydrolyzed to a carboxylic acid or amide, especially during workup. Ensure anhydrous conditions during the reaction and avoid prolonged exposure to acidic or strongly basic aqueous conditions during extraction.

Issue 3: Difficulty in Product Purification

  • Question: I have obtained a crude product, but I am struggling to purify it by recrystallization. What are my options?

  • Answer: If recrystallization from common solvents like ethyl acetate/hexane is not yielding a pure product, consider the following:

    • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from starting materials and side products. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

    • Solvent Selection for Recrystallization: Experiment with different solvent systems for recrystallization. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Washing during Workup: Ensure thorough washing of the organic layer during the extraction process to remove any water-soluble impurities. Washing with brine can help to break up emulsions.

Frequently Asked Questions (FAQs)

  • Question: What is the optimal base for this reaction?

  • Answer: Several bases can be used effectively, including sodium methoxide, potassium tert-butoxide, and sodium hydroxide. The choice of base can depend on the solvent and desired reaction conditions. For instance, sodium methoxide is often used in methanol, while potassium tert-butoxide is suitable for use in solvents like t-butanol or THF. One reported high-yield method utilizes sodium hydroxide in water with a phase-transfer catalyst like polyethylene glycol.[1]

  • Question: What is the role of temperature in this synthesis?

  • Answer: Temperature control is crucial for maximizing yield and minimizing side reactions. The initial addition of reagents is often carried out at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction. The reaction is then typically allowed to warm to room temperature and may require gentle heating to drive it to completion.[1] Monitoring the reaction progress by TLC is the best way to determine the optimal temperature profile for your specific conditions.

  • Question: How can I effectively monitor the progress of the reaction?

  • Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials (4-methoxyphenylacetonitrile and cyclohexanone) and the product. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting materials. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

  • Question: What are the expected spectral characteristics of the product?

  • Answer:

    • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹. A sharp absorption peak for the nitrile (-C≡N) group will be observed around 2240-2260 cm⁻¹. You will also see C-H stretching peaks for the aromatic and aliphatic portions of the molecule, as well as C-O stretching from the methoxy group and the alcohol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons (~3.8 ppm), signals for the cyclohexyl protons (a complex multiplet), a signal for the proton on the carbon bearing the nitrile and phenyl groups, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

      • ¹³C NMR: The spectrum will show distinct signals for the carbon of the nitrile group, the carbons of the aromatic ring, the methoxy carbon, the carbons of the cyclohexyl ring, and the carbon bearing the hydroxyl group.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

BaseSolventTemperatureReaction TimeReported YieldReference
Sodium HydroxideWater / Polyethylene Glycol0-5 °C to 20 °C15.5 hours90%[1]
Sodium MethoxideMethanol0-5 °C to Room Temp.10-12 hoursNot specified[2]
Potassium tert-Butoxidet-ButanolRoom Temperature~6 hoursNot specified[2]

Note: Yields can vary significantly based on the specific experimental setup, purity of reagents, and workup procedure.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a composite of methodologies reported in the literature.[1][2]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide

  • Polyethylene glycol (PEG-400)

  • Water (deionized)

  • Toluene

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylacetonitrile (1 equivalent) in water containing polyethylene glycol (PEG-400).

  • Base Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of sodium hydroxide (e.g., 2 equivalents in water) to the reaction mixture while maintaining the temperature below 5 °C.

  • Addition of Cyclohexanone: After the base has been added, slowly add cyclohexanone (1-1.2 equivalents) dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10-15 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is complete when the 4-methoxyphenylacetonitrile spot has disappeared.

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with toluene (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a crystalline solid.

Mandatory Visualization

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile Base-catalyzed\nCondensation Base-catalyzed Condensation 4-Methoxyphenylacetonitrile->Base-catalyzed\nCondensation Cyclohexanone Cyclohexanone Cyclohexanone->Base-catalyzed\nCondensation Quenching Quenching Base-catalyzed\nCondensation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization or\nColumn Chromatography Recrystallization or Column Chromatography Concentration->Recrystallization or\nColumn Chromatography 2-(1-Hydroxycyclohexyl)-2-\n(4-methoxyphenyl)acetonitrile 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile Recrystallization or\nColumn Chromatography->2-(1-Hydroxycyclohexyl)-2-\n(4-methoxyphenyl)acetonitrile Troubleshooting_Yield start Low Reaction Yield check_base Is the base active and in sufficient quantity? start->check_base check_solvent Are the solvents anhydrous? check_base->check_solvent Yes action_base Use fresh base and ensure correct stoichiometry. check_base->action_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes action_solvent Use freshly dried solvents. check_solvent->action_solvent No check_side_reactions Are there significant side products on TLC? check_temp->check_side_reactions Yes action_temp Monitor with TLC and adjust temperature accordingly. check_temp->action_temp No action_side_reactions Optimize reaction conditions (e.g., slow addition of ketone). check_side_reactions->action_side_reactions Yes action_purification Employ column chromatography for purification. check_side_reactions->action_purification No, but purification is difficult

References

Identification and reduction of side products in the synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a key intermediate in the production of Venlafaxine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and reduction of side products.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Incomplete reaction, suboptimal reaction conditions, or the formation of side products are common culprits.

    • Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]

    • Suboptimal Conditions: The reaction is sensitive to temperature and the concentration of the base. Maintaining the reaction temperature between 0-15°C is crucial.[2] Higher temperatures can promote side reactions. The amount of base, such as sodium hydroxide, should be carefully controlled, typically in the range of 0.25 to 1 mole equivalent.[2]

    • Side Product Formation: Several side reactions can consume starting materials and reduce the yield of the desired product. These include the self-condensation of cyclohexanone and the hydrolysis of the starting nitrile.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities upon analysis (e.g., by HPLC or NMR). What are these impurities and how can I minimize them?

  • Answer: The primary impurities are often unreacted starting materials and side products from competing reactions.

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted 4-methoxyphenylacetonitrile and cyclohexanone.

      • Solution: Increase the reaction time and monitor by TLC. Ensure efficient stirring to maximize the contact between reactants, especially if a phase transfer catalyst is used.[3]

    • Cyclohexanone Self-Condensation Products: Under basic conditions, cyclohexanone can undergo self-aldol condensation to form dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone, and potentially trimers.[4][5][6]

      • Solution: Maintain a low reaction temperature (0-15°C) to disfavor the kinetics of self-condensation.[2] Add cyclohexanone slowly to the reaction mixture containing 4-methoxyphenylacetonitrile and the base to ensure it reacts preferentially with the nitrile anion.

    • Hydrolysis of Nitrile: The starting material, 4-methoxyphenylacetonitrile, can undergo hydrolysis under strong basic conditions to form 4-methoxyphenylacetamide and subsequently 4-methoxyphenylacetic acid.

      • Solution: Use the appropriate concentration of base and avoid prolonged reaction times at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst in this synthesis?

A1: A phase transfer catalyst (PTC), such as tetrabutylammonium hydrogen sulfate, is used to facilitate the reaction between reactants that are in different phases (e.g., an aqueous phase containing the base and an organic phase containing the reactants).[3] The PTC helps to transport the hydroxide ion (or the deprotonated nitrile) into the organic phase, thereby increasing the reaction rate and yield.

Q2: How can I effectively purify the final product?

A2: The most common method for purifying 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is crystallization.[2] A mixture of ethyl acetate and petroleum ether is a reported solvent system for obtaining high-purity crystals.[2] Column chromatography can also be employed for purification, although it may be less practical for large-scale synthesis.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.[2][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify major impurities.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

4-methoxyphenylacetonitrile (moles)Cyclohexanone (moles)Base (moles)Phase Transfer CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
11.020.25 (10% aq. NaOH)Tetrabutyl ammonium hydrogen sulphate< 15297.6>99 (HPLC)[2]
0.3400.5150.5 (Sodium methoxide)Tetrabutyl ammonium bromide25-301596Not specified[1]
11Not specified(n-Bu)4N+Br−Not specifiedNot specified99.7199.13[3]

Experimental Protocols

Key Experimental Protocol for the Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

This protocol is adapted from a reported high-yield synthesis.[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool 147 parts (1 mole) of 4-methoxyphenylacetonitrile to 0°C.

  • Addition of Base and Catalyst: While stirring vigorously, add a solution of 10% aqueous sodium hydroxide (100 parts, 0.25 mol). Add 4.0 parts (0.01 mol) of tetrabutylammonium hydrogen sulfate in one portion.

  • Addition of Cyclohexanone: Warm the reaction mixture to 15°C. Rapidly add 100 parts (1.02 mol) of cyclohexanone over 10 minutes, ensuring the temperature does not exceed 15°C. A thick solid will begin to separate.

  • Reaction Monitoring: To facilitate stirring, add 1000 parts of water. Continue stirring for 2 hours. Monitor the reaction completion by TLC.

  • Work-up and Isolation: Once the reaction is complete, filter the solid product. Wash the solid with water until it is free of alkali.

  • Drying and Purification: Dry the product to a constant weight. The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield shining white needles.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 4-methoxyphenylacetonitrile 4-methoxyphenylacetonitrile Carbanion Carbanion 4-methoxyphenylacetonitrile->Carbanion NaOH Cyclohexanone Cyclohexanone 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol Alkoxide Intermediate Alkoxide Intermediate Carbanion->Alkoxide Intermediate + Cyclohexanone Alkoxide Intermediate->1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol + H2O

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Reactants 4-methoxyphenylacetonitrile + Cyclohexanone Product Desired Product Reactants->Product NaOH Cyclohexanone_SR Cyclohexanone Self_Condensation Self-Condensation Products (Dimers, Trimers) Cyclohexanone_SR->Self_Condensation NaOH Nitrile_SR 4-methoxyphenylacetonitrile Hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) Nitrile_SR->Hydrolysis NaOH, H2O

Caption: Overview of main and side reactions.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Impurities Impurities Present? Low_Yield->Impurities No Check_Conditions Check Reaction Conditions (T, t, [Base]) Low_Yield->Check_Conditions Yes Analyze_Impurities Analyze Impurities (HPLC, GC-MS, NMR) Impurities->Analyze_Impurities Yes End Pure Product Impurities->End No Optimize Optimize Conditions Check_Conditions->Optimize Purify Purify Product (Crystallization) Analyze_Impurities->Purify Optimize->Start Purify->End

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Purification of CAS 93413-76-4

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile Synonyms: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, Venlafaxine Cyano Impurity CAS Number: 93413-76-4

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of CAS 93413-76-4, a key intermediate in the synthesis of Venlafaxine.

Frequently Asked Questions (FAQs)

Q1: What is CAS 93413-76-4? A1: CAS 93413-76-4 is the identifier for the chemical compound this compound. It is a crucial intermediate in the pharmaceutical synthesis of the antidepressant drug Venlafaxine.[1][2][3]

Q2: What are the common impurities in a typical synthesis of this compound? A2: The most common impurities are unreacted starting materials, namely p-methoxyphenylacetonitrile and cyclohexanone.[1] Side-products from base-catalyzed self-condensation of the starting materials may also be present. The purity of these raw materials directly impacts the purity of the final product.[1]

Q3: What is the most common method for purifying the crude product? A3: The most widely cited and effective method for purifying the crude solid is recrystallization.[1] A common solvent system used for this purpose is a mixture of ethyl acetate and petroleum ether.[1]

Q4: How can I assess the purity of my final product? A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis, with purities often exceeding 99.5%.[4] Additionally, determining the melting point is a reliable method; the pure compound typically melts in the range of 121-127°C.[5] A sharp melting point within this range is indicative of high purity.

Q5: My compound has "oiled out" during recrystallization instead of forming crystals. What should I do? A5: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This can happen if the boiling point of the solvent is higher than the melting point of the impure compound. To resolve this, return the flask to the heat source and add a small amount of additional "good" solvent (e.g., ethyl acetate) to fully dissolve the oil. Then, allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.

Data Presentation

Table 1: Physicochemical Properties & Synthesis Data

ParameterValueSource(s)
CAS Number 93413-76-4[1][2]
Molecular Formula C₁₅H₁₉NO₂[5]
Molecular Weight 245.32 g/mol [5]
Appearance White to Off-White Crystalline Solid[6]
Melting Point 121-127°C[5][6]
Primary Synthesis Reactants p-methoxyphenylacetonitrile, Cyclohexanone[1]
Common Purification Method Recrystallization[1]
Typical Recrystallization Solvents Ethyl Acetate / Petroleum Ether[1]
Expected Purity (Post-Recrystallization) >99.5% (HPLC)[4]
Reported Crude Yield ~89-90%[7][8]

Experimental Protocols & Workflows

Below is a general workflow for the synthesis and subsequent purification of CAS 93413-76-4.

General Synthesis and Purification Workflow for CAS 93413-76-4 Reactants Reactants: p-methoxyphenylacetonitrile + Cyclohexanone Reaction Base-Catalyzed Condensation Reactants->Reaction Isolation Isolate Crude Solid (Filtration) Reaction->Isolation Washing Wash with Water (until neutral pH) Isolation->Washing Drying Air Dry Washing->Drying Purification Purification Step Drying->Purification Recrystallization Protocol 1: Recrystallization Purification->Recrystallization Standard Chromatography Protocol 2: Column Chromatography Purification->Chromatography If Needed Analysis Purity & Identity Analysis (HPLC, MP, NMR) Recrystallization->Analysis Chromatography->Analysis Product High-Purity Product (>99.5%) Analysis->Product

General Synthesis and Purification Workflow.
Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether

This is the most common and efficient method for purifying the crude product.

Methodology:

  • Dissolution: Place the crude, dry solid of CAS 93413-76-4 into an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to completely dissolve the solid. This should be done on a hot plate with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Solvent Addition: Once cooled, slowly add petroleum ether (a common ratio being approximately 1.5 to 2 times the volume of ethyl acetate used) as an anti-solvent while gently swirling the flask. This will cause further precipitation of the desired product.

  • Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold petroleum ether to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

This method is recommended if recrystallization fails to remove certain impurities or for very high-purity requirements.

Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of the eluent). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve a minimum amount of the crude product in the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with an appropriate solvent system. Based on similar compounds, a starting eluent system could be a mixture of Benzene:Ethyl Acetate (90:10) or Hexane:Ethyl Acetate in a similar ratio.[9] The polarity can be gradually increased if the compound does not elute.

  • Fraction Collection: Collect fractions as the solvent runs through the column.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of CAS 93413-76-4.

Recrystallization Troubleshooting Guide Start Problem Encountered NoCrystals No Crystals Form Upon Cooling Start->NoCrystals LowYield Low Yield of Recovered Crystals Start->LowYield OilingOut Compound 'Oils Out' Instead of Crystallizing Start->OilingOut ColoredCrystals Crystals are Colored/Discolored Start->ColoredCrystals Sol_TooMuchSolvent Cause: Too much solvent used. Solution: Gently boil off some solvent and cool again. NoCrystals->Sol_TooMuchSolvent Sol_Scratch Cause: Supersaturated but nucleation is slow. Solution: Scratch inside of flask with glass rod. NoCrystals->Sol_Scratch Sol_Seed Cause: No nucleation sites. Solution: Add a 'seed crystal' of pure product. NoCrystals->Sol_Seed Sol_YieldLoss Cause: Too much solvent used or insufficient cooling. Solution: Concentrate mother liquor and re-cool. Ensure ice bath is used. LowYield->Sol_YieldLoss Sol_Premature Cause: Premature crystallization during hot filtration. Solution: Re-heat and add minimal extra solvent before filtering. LowYield->Sol_Premature Sol_Oiling Cause: Solution is cooling too quickly or is too concentrated. Solution: Re-heat, add more 'good' solvent (ethyl acetate), and allow to cool much slower. OilingOut->Sol_Oiling Sol_Charcoal Cause: Colored impurities present. Solution: Redissolve in hot solvent, add activated charcoal, hot filter, then recrystallize. ColoredCrystals->Sol_Charcoal

Troubleshooting Common Recrystallization Issues.

References

Troubleshooting crystallization and isolation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Troubleshooting Crystallization and Isolation

This guide addresses common issues encountered during the crystallization and isolation of this compound, helping you achieve high purity and yield.

IssuePotential CauseRecommended Solution
No Crystals Form - Solution is not saturated (too much solvent).- Compound is too soluble in the chosen solvent at low temperatures.- Presence of impurities inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent.- Try adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Consider purifying the crude material by column chromatography before crystallization.
"Oiling Out" (Formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities depressing the melting point.- The solution is supersaturated to a point where the compound's solubility is exceeded, but the energy barrier for nucleation is too high.- Re-heat the solution until the oil dissolves completely and then add a small amount of additional solvent before allowing it to cool slowly.- Try a lower-boiling point solvent or a solvent mixture.- Ensure a slow cooling rate to allow for proper crystal lattice formation.- Use a seed crystal to encourage direct crystallization from the solution.
Low Crystal Yield - Incomplete reaction.- Significant amount of product remains in the mother liquor.- Loss of material during transfer and filtration.- Monitor the reaction progress using TLC to ensure it has gone to completion.- Cool the crystallization mixture in an ice bath to minimize the solubility of the product.- Minimize the amount of cold solvent used to wash the crystals.- The mother liquor can be concentrated to obtain a second crop of crystals.
Poor Crystal Quality (e.g., small, powdery, or discolored) - Rapid crystallization due to fast cooling or high supersaturation.- Presence of colored impurities.- Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.- If the crude product is colored, consider treating the hot solution with activated charcoal before filtration and crystallization.- Recrystallize the material from a different solvent system.
Difficulty in Filtration - Very fine, powdery crystals clogging the filter paper.- The product is waxy or oily at the filtration temperature.- Allow the crystals to grow larger by slowing down the cooling rate.- Ensure the filtration apparatus (funnel and flask) is at the same temperature as the solution to prevent premature crystallization in the funnel stem.- If the product is waxy, ensure it is fully solidified by adequate cooling before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone.[1][2] Various bases can be used, including sodium hydroxide, potassium hydroxide, or sodium methoxide, typically in a suitable solvent like methanol or an aqueous-organic mixture.[3]

Q2: What are the typical impurities I might encounter?

A2: Common impurities include unreacted starting materials (4-methoxyphenylacetonitrile and cyclohexanone). Side products can also form, though these are generally minimized under optimized reaction conditions.

Q3: What are the recommended solvent systems for recrystallization?

A3: Based on literature, a mixture of ethyl acetate and hexane is a suitable solvent system for recrystallization. Another reported solvent for the synthesis, which implies it can be used for crystallization, is aqueous methanol.[3] The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility when cold.

Q4: My product has "oiled out." What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, you can try re-heating the mixture to dissolve the oil and then add more solvent to decrease the saturation level. Subsequently, allow the solution to cool very slowly. Using a seed crystal can also help to initiate crystallization directly from the solution, bypassing the liquid phase separation.

Q5: How can I improve the yield of my crystallization?

A5: To maximize your crystal yield, ensure the initial reaction has gone to completion. During crystallization, use the minimum amount of hot solvent necessary to fully dissolve your product. Cool the solution slowly and then in an ice bath to decrease the product's solubility in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold solvent. You can also attempt to recover a second crop of crystals by concentrating the mother liquor.

Experimental Protocol: Crystallization of this compound

This protocol describes a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to the flask. Gently heat the mixture while stirring to dissolve the crude product. If necessary, add more ethyl acetate dropwise until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities and ethyl acetate.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagrams

TroubleshootingWorkflow start Start: Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Issue: Oiling Out cool->oiling_out Liquid Layer Forms isolate Isolate Crystals crystals_form->isolate Yes no_crystals Issue: No Crystals crystals_form->no_crystals No end End: Pure Product isolate->end low_yield Issue: Low Yield isolate->low_yield Low Recovery concentrate Concentrate Solution or Add Anti-solvent no_crystals->concentrate add_solvent Add More Solvent, Cool Slowly oiling_out->add_solvent check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor concentrate->cool Retry add_solvent->cool Retry check_mother_liquor->isolate Second Crop SynthesisPathway reactant1 4-Methoxyphenylacetonitrile conditions Base (e.g., NaOH) Solvent (e.g., Methanol) reactant1->conditions reactant2 Cyclohexanone reactant2->conditions product 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile conditions->product

References

Stability and degradation analysis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound (CAS: 93413-76-4). This compound is a key intermediate in the synthesis of pharmaceuticals like Venlafaxine.[1] Proper handling and awareness of its stability are crucial for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a cool, dry place, protected from light and moisture. Some suppliers recommend cold-chain transportation, suggesting that storage at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is optimal to prevent degradation.[2]

Q2: Is this compound sensitive to pH?

A2: Yes. As a cyanohydrin (an α-hydroxy nitrile), this compound is susceptible to pH-dependent degradation.

  • Basic Conditions: In basic or alkaline solutions, the cyanohydrin formation reaction is reversible, and the compound can degrade back to its starting materials: cyclohexanone and (4-methoxyphenyl)acetonitrile.[3] This is often the primary degradation pathway in basic media.

  • Acidic Conditions: While more stable than in basic conditions, strong acidic conditions, especially with heating, can lead to the hydrolysis of the nitrile group to form a carboxylic acid, via an amide intermediate.[4][5] Mildly acidic conditions (pH < 5) are generally preferred to suppress the chemical (non-enzymatic) retro-cyanohydrin reaction.[6]

Q3: What are the expected degradation products?

A3: The primary degradation products depend on the conditions:

  • Retro-Cyanohydrin Reaction (Base-catalyzed): Cyclohexanone and (4-methoxyphenyl)acetonitrile.

  • Nitrile Hydrolysis (Acid or Base-catalyzed): 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetamide (amide intermediate) and subsequently 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetic acid.[5][7]

  • Oxidation: The tertiary alcohol (hydroxyl group) could potentially be oxidized, though this is generally less common than hydrolysis or reversion.[1]

Q4: What solvents are suitable for this compound?

A4: The compound's solubility should be empirically determined for your specific application. For related synthetic processes, methanol has been noted for its ability to enable higher substrate solubility.[1] For analytical purposes, a mixture of acetonitrile and water is commonly used as a diluent for reversed-phase HPLC.

Troubleshooting Guide

Issue 1: A new peak appears in my HPLC chromatogram during analysis of a sample in solution.

  • Potential Cause: Degradation of the compound in the analytical diluent. If the diluent is neutral or basic, you may be observing the formation of (4-methoxyphenyl)acetonitrile from the retro-cyanohydrin reaction.

  • Troubleshooting Steps:

    • Acidify the Diluent: Prepare your sample in a slightly acidic mobile phase or diluent (e.g., with 0.1% formic acid or phosphoric acid) to improve stability.

    • Analyze Immediately: Prepare samples immediately before injection to minimize the time the compound spends in solution.

    • Refrigerate Samples: If using an autosampler, keep the sample tray refrigerated (e.g., at 4 °C) to slow down the degradation rate.

    • Identify the Peak: Use LC-MS to identify the mass of the new peak and compare it to potential degradants like (4-methoxyphenyl)acetonitrile.

Issue 2: I am observing low or inconsistent purity results for my batch.

  • Potential Cause: This could be due to improper storage, contamination, or degradation during workup or analysis.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solid material has been stored correctly (cool, dry, protected from light).

    • Check Workup pH: If the compound is isolated from a reaction mixture, ensure the final pH of any aqueous workup steps is neutral or slightly acidic, and avoid prolonged exposure to basic conditions.

    • Use a Validated Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can separate the main compound from all potential degradation products and impurities.[8] Perform a forced degradation study to confirm this (see protocol below).

Issue 3: The compound appears to be degrading under thermal stress during a reaction.

  • Potential Cause: Cyanohydrins can be thermally labile. The compound has a reported melting point of 192–194°C, but degradation can occur at lower temperatures, especially in solution.[1]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction protocol allows, reduce the temperature to minimize thermal degradation.

    • Minimize Reaction Time: Optimize the reaction to proceed to completion in the shortest time possible.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (N2 or Ar) to prevent oxidative degradation, which can be accelerated by heat.

Data Presentation

For a robust stability-indicating method, forced degradation studies are essential.[9] The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate expected outcomes.

Table 1: Illustrative Forced Degradation Study Results

Stress ConditionReagent/ConditionTime (hours)Temperature% Degradation (Illustrative)Major Degradation Products
Acid Hydrolysis 0.1 M HCl2460 °C~ 5%2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetic acid
Base Hydrolysis 0.1 M NaOH4Room Temp~ 15%Cyclohexanone, (4-methoxyphenyl)acetonitrile
Oxidation 3% H₂O₂24Room Temp~ 8%Various oxidized species
Thermal Solid State4880 °C< 1%No significant degradation
Photolytic Solid State, ICH Q1B24Room Temp~ 2%Minor unidentified degradants

Note: This data is for example purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Forced Degradation for Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for conducting forced degradation studies to test the specificity of an analytical HPLC method.[10]

1. Objective: To generate potential degradation products of this compound under various stress conditions and ensure the HPLC method can adequately separate them from the parent peak and each other.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with UV/PDA detector

3. Stock Solution Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[10]

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 1.0 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 minutes, 2 hours, and 4 hours. Neutralize with 0.1 M HCl before injection. (Note: Base degradation is expected to be rapid).

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C in a calibrated oven for 48 hours. Also, reflux the stock solution at 60 °C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

5. Sample Analysis:

  • For each time point, dilute the stressed sample to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Inject onto a suitable reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Use a gradient elution method, for example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Monitor with a PDA detector to evaluate peak purity and identify suitable detection wavelengths.

6. Data Evaluation:

  • Calculate the percentage degradation for the parent compound.

  • Assess peak purity of the parent peak in the presence of degradants.

  • Ensure all major degradation peaks are well-resolved from the parent peak (Resolution > 2.0).

Visualizations

Proposed Degradation Pathways

G cluster_base Base-Catalyzed Reversion cluster_hydrolysis Acid/Base Hydrolysis parent 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile ketone Cyclohexanone parent->ketone OH- nitrile (4-methoxyphenyl)acetonitrile parent->nitrile OH- amide Amide Intermediate parent->amide H+ or OH- / H2O acid Carboxylic Acid Product amide->acid H+ or OH- / H2O (Heat)

Caption: Proposed degradation pathways for the target compound.

Experimental Workflow for Stability Testing

G prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, etc.) prep->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc HPLC-PDA Analysis sample->hplc data Evaluate Data: - % Degradation - Peak Purity - Resolution hplc->data

Caption: General workflow for a forced degradation study.

Troubleshooting Unexpected HPLC Peaks

G start Unexpected Peak Observed in HPLC check_blank Is Peak in Blank Injection? start->check_blank system_peak Source is System/Solvent. Flush System. check_blank->system_peak Yes check_control Is Peak in Unstressed Control Sample (T=0)? check_blank->check_control No impurity Peak is a Process Impurity from Synthesis. check_control->impurity Yes check_growth Does Peak Area Increase with Time/Stress? check_control->check_growth No degradant Peak is a Degradant. Identify via LC-MS. check_growth->degradant Yes other Possible contamination. Re-prepare sample. check_growth->other No

Caption: Decision tree for investigating unknown HPLC peaks.

References

Overcoming challenges in the reduction of the nitrile in 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reduction of the nitrile in 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol to its corresponding primary amine, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. This transformation is a key step in the synthesis of various pharmaceutical compounds. This guide addresses common challenges and provides detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the reduction of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

1. Low or No Conversion of the Starting Material

  • Question: I am observing low or no conversion of my starting nitrile. What are the potential causes and how can I address them?

  • Answer: Low or no conversion can stem from several factors related to the choice of reducing agent and reaction conditions.

    • Insufficiently Powerful Reducing Agent: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[1] For this transformation, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or a combination of a catalyst and a hydride source (e.g., Raney Nickel and NaBH₄ or KBH₄) are typically required.[1][2]

    • Catalyst Inactivity (for Catalytic Hydrogenation): If you are using a catalytic method (e.g., Raney Nickel, Palladium on Carbon), the catalyst may be inactive. Ensure the catalyst is fresh or properly activated. Raney Nickel, for instance, is often stored as a slurry and should not be allowed to dry out, as it can become pyrophoric.[2]

    • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. For instance, with a Raney Nickel/KBH₄ system, reactions involving aromatic nitriles may require elevated temperatures (e.g., 50 °C) compared to aliphatic nitriles.[2]

    • Steric Hindrance: The nitrile group in 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is sterically hindered by the adjacent cyclohexyl and 4-methoxyphenyl groups. This can slow down the reaction. Using a less bulky reducing agent or optimizing the reaction conditions (e.g., higher temperature, longer reaction time) might be necessary.

2. Formation of Side Products

  • Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?

  • Answer: The primary side reaction of concern with α-hydroxynitriles (cyanohydrins) like the starting material is retro-aldol fragmentation. Additionally, in catalytic hydrogenation, over-reduction or secondary amine formation can occur.

    • Retro-Aldol Reaction: Under basic or even neutral conditions, α-hydroxynitriles can undergo a reversible retro-aldol reaction to yield the corresponding ketone (cyclohexanone) and aldehyde (4-methoxybenzaldehyde), along with cyanide. This is a significant pathway for yield loss.

      • Mitigation:

        • Use of Acidic Conditions (with caution): While acidic conditions can suppress the retro-aldol reaction, they may not be compatible with all reducing agents (e.g., LiAlH₄ reacts violently with protic acids).

        • Careful Control of pH: When using methods that generate basic byproducts, careful pH control is crucial.

        • Choice of Reagent: Borane-based reducing agents, which can be used under neutral or slightly acidic conditions, might offer an advantage in minimizing this side reaction.

    • Secondary and Tertiary Amine Formation (Catalytic Hydrogenation): During catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form a secondary amine, which can further react to form a tertiary amine.[3]

      • Mitigation:

        • Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium towards the formation of the primary amine.[4]

        • Optimization of Reaction Conditions: Lower temperatures and careful selection of the catalyst can also help to minimize the formation of these byproducts.[3]

3. Reaction Stalls Before Completion

  • Question: My reaction starts but then stalls before all the starting material is consumed. What could be the reason?

  • Answer: A stalled reaction can be due to catalyst poisoning, degradation of the reducing agent, or the formation of inhibiting intermediates.

    • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation. Ensure high-purity starting materials and solvents are used.

    • Decomposition of Reducing Agent: Hydride reducing agents like LiAlH₄ and boranes are sensitive to moisture and can decompose if the reaction is not carried out under strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Formation of Insoluble Intermediates: The formation of insoluble aluminum or boron complexes during the reaction can coat the catalyst surface or hinder the reaction progress. Proper work-up procedures are essential to break down these complexes and isolate the product.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reduction of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol?

A1: The choice of reducing agent depends on the desired selectivity, scale of the reaction, and available equipment.

  • Raney Nickel with a Borohydride (e.g., NaBH₄ or KBH₄): This is a commonly used and effective method that can be performed under relatively mild conditions and often gives good yields of the primary amine with minimal side products.[2]

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that can effectively reduce the nitrile. However, it requires strictly anhydrous conditions and a careful work-up procedure. It is also less selective and may reduce other functional groups if present.[5][6]

  • Borane Complexes (e.g., BH₃·THF or BH₃·SMe₂): Boranes are also effective for nitrile reduction and can sometimes offer better chemoselectivity compared to LiAlH₄.[4]

Q2: What is the expected yield for this reduction?

A2: While specific yields can vary depending on the exact conditions and scale, a well-optimized process using Raney Nickel and a borohydride has been reported to provide a "high yield" in patent literature. In general, nitrile reductions can achieve yields ranging from moderate to excellent (60-95%).[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction is proceeding.

Q4: What is the appropriate work-up procedure for a LiAlH₄ reduction of this nitrile?

A4: A typical work-up for a LiAlH₄ reduction involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.[7]

Data Presentation

The following table summarizes a comparison of common reducing agents for nitrile reduction. Please note that the specific yields for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol may vary.

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantagesTypical Yield Range (General Nitriles)
LiAlH₄ Anhydrous THF or Et₂O, 0 °C to refluxPowerful, reduces most nitrilesRequires strict anhydrous conditions, less chemoselective, pyrophoric70-95%
Raney Ni / H₂ Methanol or Ethanol, elevated pressure and temperatureCost-effective for large scaleRequires specialized high-pressure equipment, potential for side products60-90%
Raney Ni / NaBH₄ or KBH₄ Ethanol or Methanol, room temperature to 50 °CMilder conditions than H₂, good yieldsCatalyst can be pyrophoric80-95%[2]
BH₃·THF or BH₃·SMe₂ THF, refluxGood chemoselectivityBorane complexes can be air and moisture sensitive70-90%

Experimental Protocols

1. Reduction using Raney Nickel and Sodium Borohydride (General Procedure)

This protocol is a general guideline and may require optimization for the specific substrate.

  • Materials:

    • 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

    • Raney Nickel (slurry in water)

    • Sodium Borohydride (NaBH₄)

    • Ethanol (anhydrous)

    • Diatomaceous earth (e.g., Celite®)

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, add 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (1.0 eq).

    • Add anhydrous ethanol to dissolve the starting material.

    • Carefully add Raney Nickel slurry (a catalytic amount, e.g., 10-20 wt% of the starting material).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0-4.0 eq) in portions. Caution: Hydrogen gas evolution will occur.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

    • Filter the mixture through a pad of diatomaceous earth to remove the Raney Nickel. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography or crystallization.

2. Reduction using Lithium Aluminum Hydride (LiAlH₄) (General Procedure)

This protocol requires strict anhydrous conditions.

  • Materials:

    • 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Water

    • 15% Sodium Hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5-2.0 eq) under a nitrogen atmosphere.

    • Add anhydrous THF or Et₂O via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (1.0 eq) in anhydrous THF or Et₂O and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-8 hours, monitoring by TLC or HPLC.

    • Cool the reaction mixture to 0 °C.

    • Work-up (Fieser method):

      • Slowly and carefully add water (X mL, where X is the mass of LiAlH₄ in grams).

      • Add 15% aqueous sodium hydroxide (X mL).

      • Add water (3X mL).

    • Stir the resulting granular precipitate for 15-30 minutes.

    • Filter the precipitate and wash it thoroughly with THF or Et₂O.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Nitrile in Solvent start->dissolve add_reagent Add Reducing Agent/Catalyst dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete filter Filter quench->filter extract Extract Product filter->extract purify Purify (Chromatography/Crystallization) extract->purify end Final Product purify->end

Caption: General experimental workflow for the reduction of the nitrile.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Retro-Aldol Side Reaction start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Reagent/Catalyst Activity start->cause3 cause4 Sub-optimal Reaction Conditions start->cause4 solution1a Optimize pH (avoid basic) cause1->solution1a solution1b Consider Borane Reagents cause1->solution1b solution2a Increase Reaction Time/Temperature cause2->solution2a solution2b Use a More Potent Reducing Agent cause2->solution2b solution3a Use Fresh/Activated Reagents cause3->solution3a solution3b Ensure Anhydrous Conditions cause3->solution3b cause4->solution2a solution4a Optimize Solvent and Concentration cause4->solution4a

Caption: Troubleshooting logic for low yield in the nitrile reduction.

References

Technical Support Center: Minimizing Impurities in the Industrial Production of Venlafaxine Intermediate (CAS No. 93413-76-4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial synthesis of the key venlafaxine intermediate, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, from its nitrile precursor, 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (CAS No. 93413-76-4).

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the reduction of 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol to minimize impurity formation?

A1: The critical process parameters to control are temperature, hydrogen pressure, catalyst selection and loading, solvent, and reaction time. The hydrogenation of the nitrile group is the key step where several impurities can form. For instance, carrying out the hydrogenation at elevated temperatures under basic conditions can lead to the cracking of the nitrile starting material, producing 4-methoxyphenylacetonitrile, which can then be hydrogenated to form the 4-methoxy phenethylamine impurity[1].

Q2: What are the common impurities encountered during the synthesis of the venlafaxine amine intermediate?

A2: Common process-related impurities include:

  • Venlafaxine Cyclic Impurity (VEN-CI): A penultimate impurity that can carry over into the final product[2].

  • 4-methoxy phenethylamine: Formed due to the cracking of the starting nitrile under certain conditions[1].

  • Secondary and Tertiary Amines: These can be formed by the reaction of the primary amine product with the imine intermediate during nitrile reduction[3].

  • O-Desmethyl Venlafaxine (ODV): While a major metabolite of venlafaxine, it can also be present as a process-related impurity.

  • N-Desmethyl Venlafaxine: Another potential process-related impurity.

Q3: Are there any known genotoxic impurities to be aware of during venlafaxine synthesis?

A3: Yes, genotoxic impurities (GIs) are a concern in pharmaceutical manufacturing. For venlafaxine, 4-methoxybenzyl chloride (4-MBC) has been identified as a potential genotoxic impurity that requires control[4]. It is crucial to have analytical methods with low detection limits for such impurities[4][5].

Troubleshooting Guide

Issue 1: High Levels of 4-methoxy phenethylamine Impurity Detected

  • Question: Our analysis shows a significant peak corresponding to 4-methoxy phenethylamine. What is the likely cause and how can we mitigate this?

  • Answer: This impurity likely results from the "cracking" or degradation of the starting nitrile compound (93413-76-4) during the hydrogenation step[1].

    • Root Cause: Performing the hydrogenation at high temperatures in the presence of a base is a known cause for this side reaction[1].

    • Corrective Actions:

      • Temperature Control: Lower the reaction temperature. Hydrogenation at or near room temperature is advisable to prevent degradation.

      • pH Control: Avoid strongly basic conditions during hydrogenation. If a base is required, consider using a milder base or optimizing its concentration.

      • Catalyst Selection: The choice of catalyst can influence the formation of this impurity. Screen different catalysts (e.g., Palladium on carbon, Raney Nickel, Co-NiO) to find one that favors the desired reduction without causing degradation at the optimized temperature.

Issue 2: Presence of Secondary and Tertiary Amine Impurities

  • Question: We are observing impurities with higher molecular weights than our desired primary amine product, suggesting the formation of secondary and/or tertiary amines. How can we improve the selectivity towards the primary amine?

  • Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. It occurs when the newly formed primary amine reacts with the imine intermediate[3].

    • Root Cause: The rate of the intermolecular condensation of the amine and imine is competitive with the rate of imine reduction.

    • Corrective Actions:

      • Catalyst Choice: Certain catalysts exhibit higher selectivity for primary amine formation. For example, some cobalt-based catalysts have shown high selectivity[6].

      • Reaction Conditions:

        • Ammonia Addition: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines.

        • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used.

      • Process Control: Ensure rapid and efficient hydrogenation of the imine intermediate to minimize its availability for side reactions. This can be influenced by hydrogen pressure and catalyst activity.

Issue 3: Incomplete Conversion of the Nitrile Starting Material

  • Question: Our reaction is showing incomplete conversion of the nitrile (93413-76-4), even after extended reaction times. What could be the issue?

  • Answer: Incomplete conversion can be due to several factors related to the catalyst, reaction conditions, or starting material purity.

    • Root Cause Analysis:

      • Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting material or solvent, or it may have lost activity due to sintering or leaching.

      • Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be poor mass transfer of hydrogen to the catalyst surface.

      • Low Reaction Temperature: The temperature might be too low for the chosen catalyst to be sufficiently active.

    • Troubleshooting Steps:

      • Catalyst Evaluation:

        • Ensure the catalyst is fresh and handled properly to avoid deactivation.

        • Increase the catalyst loading.

        • Consider a different, more active catalyst.

      • Process Parameter Optimization:

        • Increase the hydrogen pressure.

        • Improve agitation to enhance mass transfer.

        • Gradually increase the reaction temperature while monitoring for impurity formation.

      • Raw Material Quality: Check the purity of the nitrile starting material and the solvent for any potential catalyst poisons.

Data on Reaction Conditions and Purity

The following tables summarize data from various sources on the synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, providing insights into the reaction conditions and achievable purity.

Table 1: Comparison of Catalytic Hydrogenation Methods

CatalystSolventTemperature (°C)Pressure (MPa)Purity/YieldReference
10% Palladium-carbon--2.098.32% purity, 94.20% yield[7]
Co-NiO dual catalystToluene, Ethyl Acetate, etc.80-1400.1-0.5High yield[8]
Raney Nickel & Sodium BorohydrideMethanol20-30197.8% purity, 98.4% yield[9]
Rhodium on AluminaAmmonia-Ethanol-High Pressure-[9][10]

Table 2: Achieved Purity in Venlafaxine Synthesis

Synthesis Step/ProductAchieved PurityAnalytical MethodReference
O-desmethylvenlafaxine succinate monohydrate99.92%-[7]
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl94-95%-[1]
Venlafaxine Hydrochloride99.2-99.9%-[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel and Sodium Borohydride

This protocol is based on a patented method for the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol[9].

  • Reactor Setup: In a 1L hydrogenation reactor, add 400g of methanol.

  • Catalyst Addition: Add 30g of Raney nickel and 2g of sodium borohydride to the methanol.

  • Starting Material: Add 50g of 1-[cyano-(p-methoxyphenyl)methyl]cyclohexanol (93413-76-4).

  • Inerting: Purge the reactor with nitrogen three times, followed by three purges with hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 1 MPa. Maintain the temperature between 20-30°C. The reaction is typically complete in approximately 5 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the product as a light yellow viscous material.

Protocol 2: Analytical Method for Impurity Profiling by HPLC

The following is a general example of an HPLC method for the analysis of venlafaxine and its impurities, based on published methods[11][12].

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase:

    • A: 0.01 M phosphate buffer (pH adjusted to 4.5).

    • B: Methanol.

    • Isocratic elution with a ratio of 40:60 (A:B)[11] or a gradient elution can be used for separating multiple impurities[12].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 30-40°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reduction Reduction Step cluster_impurities Potential Impurities 4_methoxy_acetonitrile 4-Methoxyphenylacetonitrile nitrile_intermediate 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol (CAS: 93413-76-4) 4_methoxy_acetonitrile->nitrile_intermediate cyclohexanone Cyclohexanone cyclohexanone->nitrile_intermediate amine_intermediate 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol nitrile_intermediate->amine_intermediate Catalytic Hydrogenation impurity_1 4-methoxy phenethylamine nitrile_intermediate->impurity_1 Degradation impurity_3 Unreacted Nitrile nitrile_intermediate->impurity_3 Incomplete Reaction impurity_2 Secondary/Tertiary Amines amine_intermediate->impurity_2 Side Reaction

Caption: Synthesis workflow for the venlafaxine amine intermediate and sources of common impurities.

Troubleshooting_Flowchart start High Impurity Levels Detected identify_impurity Identify the primary impurity via HPLC/MS start->identify_impurity is_degradation Is it 4-methoxy phenethylamine? identify_impurity->is_degradation is_secondary_amine Is it a secondary/ tertiary amine? is_degradation->is_secondary_amine No action_degradation Lower reaction temperature. Avoid strong bases. is_degradation->action_degradation Yes is_unreacted Is it unreacted starting material? is_secondary_amine->is_unreacted No action_secondary_amine Optimize catalyst. Consider adding ammonia. is_secondary_amine->action_secondary_amine Yes action_unreacted Check catalyst activity. Increase H2 pressure. Improve agitation. is_unreacted->action_unreacted Yes end Re-analyze for purity action_degradation->end action_secondary_amine->end action_unreacted->end

Caption: Troubleshooting flowchart for managing impurities in venlafaxine intermediate synthesis.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of CAS 93413-76-4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantitative determination of CAS 93413-76-4, chemically known as 1-(Cyano-(4-methoxyphenyl)ethyl)cyclohexanol. This compound is a key intermediate in the synthesis of N,O-Didesmethylvenlafaxine and is also considered a process-related impurity in the manufacturing of Venlafaxine.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) by monitoring and controlling such impurities. This document is intended for researchers, scientists, and drug development professionals, offering a summary of a validated analytical method with supporting data and detailed experimental protocols.

Analytical Methodologies: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated technique for the quantification of Venlafaxine and its related substances, including the cyano intermediate (CAS 93413-76-4). Alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for identification and structural elucidation, particularly in forced degradation studies. While Gas Chromatography (GC) is suitable for volatile impurities, its application for a relatively complex molecule like CAS 93413-76-4 is less common.

This guide focuses on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method due to its specificity, accuracy, and precision in quantifying Venlafaxine and its impurities.[3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed and validated for the determination of Venlafaxine and its process-related impurities. This method is effective in separating the main compound from its impurities, including 1-[Cyano-(4-methoxyphenyl) methyl] cyclohexanol.[3]

Experimental Protocol

A detailed experimental protocol for the validated RP-HPLC method is provided below.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 225 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration integrate->calculate end Final Report calculate->end Report Results

Caption: Workflow for the quantification of CAS 93413-76-4 using RP-HPLC.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Purospher STAR end-capped C18 (250mm x 4.0mm, 5µm).[3]

  • Mobile Phase A: 0.1% v/v liquid ammonia in water, pH adjusted to 8.5 with 10% orthophosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program: A gradient elution is employed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 55 °C.[3]

  • Autosampler Temperature: 5 °C.[3]

  • Injection Volume: 50 µL.[3]

  • Detection Wavelength: 225 nm.[3]

Data Presentation

The performance of the RP-HPLC method was validated according to the International Council on Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (Concentration Range) LOQ to 150% of specification
Correlation Coefficient (r²) 0.999[3]
Limit of Detection (LOD) 0.052 ppm
Limit of Quantitation (LOQ) 0.22 ppm to 0.38 ppm for related impurities[3]
Accuracy (% Recovery) Within acceptable limits
Precision (% RSD) Repeatability: 0.43%; Intermediate Precision: 0.93%[3]
Specificity The method is specific and able to separate the analyte from other impurities and degradation products.
Robustness Insignificant changes in results with variations in method parameters.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the development and validation of an analytical method for pharmaceutical quality control.

Method_Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application selectivity Selectivity & Specificity optimization Optimization of Parameters selectivity->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness routine_qc Routine Quality Control linearity->routine_qc stability Stability Studies linearity->stability accuracy->routine_qc accuracy->stability precision->routine_qc precision->stability lod_loq->routine_qc lod_loq->stability robustness->routine_qc robustness->stability

Caption: Logical flow from method development to validation and application.

The presented RP-HPLC method provides a reliable and robust solution for the quantitative analysis of CAS 93413-76-4 in the context of pharmaceutical quality control. The method has been validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry for the implementation of this analytical method.

References

A Comparative Guide to the Synthesis of Venlafaxine: An Evaluation of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to the antidepressant venlafaxine, with a focus on the performance of the key intermediate, 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, against alternative precursors. The information presented is intended to assist researchers and drug development professionals in selecting optimal synthetic strategies based on factors such as yield, purity, cost-effectiveness, and process scalability. Experimental data has been compiled and summarized to support an objective evaluation of each pathway.

Executive Summary

The synthesis of venlafaxine is most commonly initiated from the precursor 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol. This intermediate is typically synthesized in high yield from the condensation of p-methoxyphenylacetonitrile and cyclohexanone. The subsequent conversion to venlafaxine involves a critical reduction of the nitrile group followed by N,N-dimethylation. While this route is well-established, several alternative pathways have been explored to improve overall yield, reduce costs, and enhance safety. These alternatives include a multi-step synthesis starting from anisole and a route proceeding through an epoxy nitrile intermediate. This guide will delve into a quantitative and qualitative comparison of these synthetic strategies.

Comparison of Key Performance Indicators

The following tables summarize the quantitative data for the different synthetic routes to venlafaxine, providing a side-by-side comparison of yields, purity, and estimated precursor costs.

Table 1: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Starting MaterialsBase/CatalystSolventReaction ConditionsYield (%)Purity (%)Reference
p-methoxyphenylacetonitrile, CyclohexanoneSodium MethoxideMethanolRoom Temperature9199.0[1]
p-methoxyphenylacetonitrile, CyclohexanoneSodium HydroxideWaterRoom Temperature, Phase Transfer Catalyst~QuantitativeHigh[2]
p-methoxyphenylacetonitrile, Cyclohexanonen-Butyllithium/LDATHF-78 °CNot specifiedNot specified[1]

Table 2: Conversion of Precursors to Venlafaxine

PrecursorKey Transformation StepsOverall Yield (%)Final Product Purity (%)Key Reagents/CatalystsReference
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol1. Nitrile Reduction 2. N,N-Dimethylation55>99.9Raney Nickel, H₂, Formaldehyde, Formic Acid[1]
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol1. Nitrile Reduction 2. N,N-Dimethylation60Not specified10% Palladium on Carbon, H₂, Formaldehyde, Formic Acid[3]
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanolOne-pot Reduction & N,N-Dimethylation15-30Not specifiedRaney Nickel, H₂, Formaldehyde[4]
Anisole1. Friedel-Crafts Acylation 2. Amination 3. Carbonyl Reduction 4. Bromination 5. Grignard ReactionNot specifiedNot specifiedAlCl₃, N,N-Dimethylamine, KBH₄, PBr₃, Mg, Cyclohexanone[5]
Epoxy Nitrile IntermediateMulti-step synthesis>50 (for (-)-venlafaxine)>99 (enantiomeric excess)Organocatalyst, Grignard Reagent[6]

Table 3: Estimated Precursor Costs

PrecursorPrice (USD/kg)Supplier (Example)
p-Methoxyphenylacetonitrile~10.85 (converted from 800 INR/kg)Neshiel Agrochem Private Limited
Anisole~388 (converted from 388 PLN/L, assuming density of 1 kg/L )Sigma-Aldrich

Note: Prices are estimates based on available data and may vary depending on supplier, quantity, and purity.

Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the key synthetic routes to venlafaxine, providing a basis for laboratory evaluation.

Route 1: From p-Methoxyphenylacetonitrile and Cyclohexanone via 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

This is the most common and industrially applied route for venlafaxine synthesis.

Workflow Diagram:

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N,N-Dimethylation A p-Methoxyphenylacetonitrile C 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol A->C B Cyclohexanone B->C D 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol E 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol D->E Reduction (e.g., Raney Ni, H₂) F 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol G Venlafaxine F->G Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid)

Caption: Synthesis of Venlafaxine from p-Methoxyphenylacetonitrile.

Experimental Protocol:

Step 1: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol [1]

  • To a solution of p-methoxyphenylacetonitrile and cyclohexanone in methanol, sodium methoxide is added.

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the product is isolated by filtration to yield 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Step 2: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol [1]

  • 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol is dissolved in methanol saturated with ammonia.

  • The mixture is hydrogenated in the presence of Raney nickel catalyst under pressure.

  • After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the crude amine.

Step 3: Synthesis of Venlafaxine (N,N-Dimethylation) [1]

  • To a stirred solution of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol in water, formaldehyde and formic acid are added.

  • The reaction mixture is heated.

  • After cooling, the reaction mixture is basified and the product is extracted with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to give venlafaxine free base.

  • The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Route 2: From Anisole

This alternative route avoids the use of cyanide but involves more synthetic steps.

Workflow Diagram:

G A Anisole B 2-Chloro-1-(4-methoxyphenyl)ethanone A->B Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl₃) C 2-(Dimethylamino)-1-(4-methoxyphenyl)ethanone B->C Amination (N,N-Dimethylamine) D 1-(4-Methoxyphenyl)-2-(dimethylamino)ethanol C->D Reduction (KBH₄) E 1-(2-Bromo-2-(4-methoxyphenyl)ethyl)dimethylamine D->E Bromination (PBr₃) F Venlafaxine E->F Grignard Reaction (Mg, Cyclohexanone)

Caption: Synthesis of Venlafaxine from Anisole.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Anisole [5]

  • Anisole is reacted with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-1-(4-methoxyphenyl)ethanone.

Step 2: Amination [5]

  • The resulting ketone is then reacted with N,N-dimethylamine to produce 2-(dimethylamino)-1-(4-methoxyphenyl)ethanone.

Step 3: Carbonyl Reduction [5]

  • The carbonyl group is reduced to a hydroxyl group using a reducing agent such as potassium borohydride (KBH₄).

Step 4: Bromination [5]

  • The alcohol is converted to the corresponding bromide using a brominating agent like phosphorus tribromide (PBr₃).

Step 5: Grignard Reaction [5]

  • A Grignard reagent is formed from the bromide by reacting it with magnesium. This Grignard reagent is then reacted with cyclohexanone to yield venlafaxine.

Route 3: Via Epoxy Nitrile Intermediate

This route offers an approach for the asymmetric synthesis of venlafaxine.

Workflow Diagram:

G A p-Methoxyphenylacetonitrile B Epoxy Nitrile Intermediate A->B Reaction with an Epoxide C Amino Alcohol Intermediate B->C Ring Opening D Venlafaxine C->D N,N-Dimethylation

Caption: Generalized pathway for Venlafaxine synthesis via an epoxy nitrile.

Experimental Protocol:

A specific patented process describes the preparation of venlafaxine via a novel epoxy-nitrile intermediate.[6] The synthesis involves the reaction of an appropriate epoxide with an anion of an arylacetonitrile. The resulting epoxy nitrile is then converted to venlafaxine through a series of steps including reduction and N,N-dimethylation. This method has been particularly noted for its potential in producing enantiomerically pure venlafaxine.[6]

Discussion and Conclusion

The choice of synthetic route for venlafaxine production is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the process.

The traditional route starting from p-methoxyphenylacetonitrile and cyclohexanone to form 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol remains the most widely adopted method, particularly for large-scale industrial production.[1] This pathway is characterized by high yields in the initial condensation step and a relatively straightforward, albeit multi-step, conversion to the final product. The use of Raney nickel for the nitrile reduction is a cost-effective alternative to more expensive catalysts like rhodium on alumina.[1][3] However, the use of cyanide-containing reagents necessitates stringent safety protocols. The Eschweiler-Clarke reaction for N,N-dimethylation is a classic and effective method, though it requires careful control of reaction conditions.[3]

The synthesis from anisole presents a viable alternative that avoids the use of cyanides.[5] However, this route is longer, involving five distinct chemical transformations. While the starting material, anisole, is readily available, the multi-step nature of this pathway may lead to a lower overall yield and increased production costs due to the consumption of multiple reagents and solvents, as well as the need for intermediate purification steps.

The route via an epoxy nitrile intermediate is particularly noteworthy for its application in the asymmetric synthesis of venlafaxine .[6] For the production of a specific enantiomer, which may offer therapeutic advantages, this route is of significant interest. The reported overall yield for (-)-venlafaxine is greater than 50% with high enantiomeric excess.[6] This pathway, however, may be more complex and may require specialized reagents and catalysts, potentially increasing the cost of production compared to the racemic synthesis.

References

Spectroscopic data comparison between isomers of alpha-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Two Crystalline Isomers of a Key Venlafaxine Intermediate.

This guide provides a comprehensive comparison of the spectroscopic data for two known crystalline isomers of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile. This compound is a critical intermediate in the synthesis of the antidepressant drug Venlafaxine. Understanding the distinct properties of its isomers is crucial for process optimization, quality control, and ensuring the purity of the final active pharmaceutical ingredient.

The two isomers compared in this guide are the monoclinic (designated as Isomer 2a ) and orthorhombic (designated as Isomer 2b ) crystalline forms, as identified by Kavitha et al. (2005). While detailed comparative spectroscopic data remains elusive in publicly available literature, this guide compiles the available data for the parent compound and outlines the methodologies for obtaining and differentiating these isomers.

Data Presentation: Spectroscopic and Crystallographic Properties

A direct side-by-side comparison of NMR, IR, and MS data for the individual isomers is not extensively documented in the literature. However, crystallographic data clearly distinguishes the two forms. Below is a summary of the available data.

Table 1: Crystallographic Data of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile Isomers

ParameterIsomer 2a (Monoclinic)Isomer 2b (Orthorhombic)
Crystal System MonoclinicOrthorhombic
Space Group C2/cP212121
Cell Parameters a = 23.506(3) Åa = 5.7850(6) Å
b = 5.550(3) Åb = 11.2680(6) Å
c = 23.192(3) Åc = 20.6730(19) Å
β = 115.116(2)°
Reference Kavitha et al., 2005Kavitha et al., 2005

Table 2: General Spectroscopic Data for α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

While specific data for each isomer is not available, the following represents typical spectroscopic data for the compound. Differentiation would require analysis of the separated isomers.

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, 300 MHz) δ 7.30 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.75 (s, 1H, OH), 1.55 (m, 10H, cyclohexyl)
Molecular Formula C₁₅H₁₉NO₂
Molecular Weight 245.32 g/mol

Experimental Protocols

The synthesis and crystallization of the isomers are key to obtaining distinct spectroscopic data. The following protocols are based on literature procedures.

Synthesis of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile

This synthesis is adapted from the procedure described by Mantelingu et al. (2007).

  • Reaction Setup: To a magnetically stirred solution of sodium hydroxide (20 g, 0.5 mol) in methanolic water at 0°C, a mixture of 4-methoxyphenylacetonitrile (50 g, 0.340 mol) is added.

  • Addition of Reactants: Cyclohexanone (49.9 g, 0.515 mol) dissolved in methanol is added slowly to the reaction mixture, followed by the addition of tetrabutylammonium hydrogen sulfate (5 g) as a phase-transfer catalyst.

  • Reaction Execution: The reaction mixture is stirred for 6 hours at room temperature (25–30°C).

  • Work-up and Isolation: The reaction mixture is filtered. The resulting residue is thoroughly washed with water (500 ml) and hexane (200 ml) to yield the crude product.

Crystallization and Separation of Isomers

As described by Kavitha et al. (2005), the two crystalline forms can be obtained through slow evaporation from different solvent systems.

  • Isomer 2a (Monoclinic): Recrystallization from methanol.

  • Isomer 2b (Orthorhombic): Recrystallization from water.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra of the separated and dried isomers should be recorded on a 300 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra should be recorded using KBr pellets on an FTIR spectrometer.

  • Mass Spectrometry (MS): Mass spectra should be obtained using an appropriate ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis, separation, and analysis of the isomers of α-(1-Hydroxycyclohexyl)-4-methoxybenzeneacetonitrile.

G cluster_synthesis Synthesis cluster_separation Isomer Separation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison start 4-Methoxyphenylacetonitrile + Cyclohexanone reaction Condensation Reaction (NaOH, TBHS, Methanol/Water) start->reaction product Crude α-(1-Hydroxycyclohexyl)-4- methoxybenzeneacetonitrile reaction->product recryst_a Recrystallization (Methanol) product->recryst_a recryst_b Recrystallization (Water) product->recryst_b isomer_a Isomer 2a (Monoclinic) recryst_a->isomer_a isomer_b Isomer 2b (Orthorhombic) recryst_b->isomer_b nmr_a NMR (¹H, ¹³C) isomer_a->nmr_a ir_a IR isomer_a->ir_a ms_a MS isomer_a->ms_a nmr_b NMR (¹H, ¹³C) isomer_b->nmr_b ir_b IR isomer_b->ir_b ms_b MS isomer_b->ms_b compare Comparative Analysis of Spectroscopic Data nmr_a->compare ir_a->compare ms_a->compare nmr_b->compare ir_b->compare ms_b->compare

Caption: Workflow for the synthesis, separation, and analysis of isomers.

A Comparative Analysis of Catalysts for the Synthesis of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is a critical precursor in the manufacturing of Venlafaxine, a widely prescribed antidepressant. This guide provides an objective comparison of catalytic systems for the synthesis of this vital intermediate, supported by experimental data to inform catalyst selection and process optimization.

The synthesis of this compound is primarily achieved through a base-catalyzed condensation reaction between 4-methoxyphenylacetonitrile and cyclohexanone. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency, yield, and scalability. This document details and compares the performance of various base catalysts for this conversion.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of different catalysts in the synthesis of this compound, offering a clear comparison of their respective yields and reaction conditions.

Catalyst SystemBaseCo-catalyst/Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
System ASodium Methoxide (NaOMe)Tetrabutylammonium Bromide (TBAB) / MethanolRoom Temperature (25-30)1596[1]
System BSodium Hydroxide (NaOH)Polyethylene Glycol (PEG-400) / Water0-2015.590[2]
System Cn-Butyllithium (n-BuLi)Tetrahydrofuran (THF)-78Not SpecifiedNot Specified[3]
System DPotassium tert-Butoxide (t-BuOK)t-ButanolRoom Temperature~6Not Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol for System A: Sodium Methoxide Catalyzed Synthesis

This protocol is adapted from the procedure described by Kavitha et al.[1]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium methoxide (NaOMe)

  • Tetrabutylammonium bromide (TBAB)

  • Methanol

  • Water

  • Hexane

Procedure:

  • To a solution of 4-methoxyphenylacetonitrile (50 g, 0.340 mol) in methanol, add tetrabutylammonium bromide (5 g) and sodium methoxide (20 g, 0.5 mol).

  • Add cyclohexanone (49.9 g, 0.515 mol) to the mixture.

  • Stir the reaction mass for 15 hours at room temperature (25–30 °C).

  • Filter the reaction mixture and thoroughly wash the residue with water (500 mL) and hexane (200 mL) to obtain the product.

  • The reported yield for this method is 96% (80 g).[1]

Protocol for System B: Sodium Hydroxide/PEG-400 Catalyzed Synthesis

This protocol is based on a two-stage process found in the literature.[2]

Materials:

  • 4-Methoxyphenylacetonitrile

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol (PEG-400)

  • Water

  • n-Hexane

Procedure:

  • Cool 4-Methoxyphenylacetonitrile (100 g) to 0-5 °C.

  • Add a 10% aqueous solution of sodium hydroxide (13.6 g) followed by PEG-400 (7.3 mL).

  • Stir the reaction mixture for 2 hours at 0-5 °C.

  • Add the first lot of cyclohexanone (49.1 mL) and stir for an additional 1-1.5 hours.

  • Add the second lot of sodium hydroxide (13.6 g) and cyclohexanone (49.1 mL) to the reaction mixture.

  • Allow the reaction mixture to reach ambient temperature and stir for 10-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add n-hexane (500 mL) to the reaction mixture and stir for 15 minutes.

  • Filter the mixture and wash the collected solid with n-hexane to yield the final product.

  • This process reports a yield of 90%.[2]

Mandatory Visualization

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of this compound.

Reaction_Mechanism R1 4-Methoxyphenylacetonitrile Carbanion Carbanion Intermediate R1->Carbanion Deprotonation R2 Cyclohexanone Alkoxide Alkoxide Intermediate R2->Alkoxide Nucleophilic Attack Base Base (B⁻) Base->Carbanion Carbanion->Alkoxide Product This compound Alkoxide->Product Protonation ProtonSource Proton Source (HB) ProtonSource->Product

Caption: General mechanism of base-catalyzed synthesis.

Experimental_Workflow Start Start: Charge Reactants (4-Methoxyphenylacetonitrile, Cyclohexanone, Solvent) AddBase Add Base Catalyst (e.g., NaOMe, NaOH) Start->AddBase Reaction Stir at Controlled Temperature AddBase->Reaction Monitor Monitor Reaction Progress (e.g., TLC) Reaction->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Upon Completion Purification Purification (Filtration, Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the synthesis.

References

Efficacy comparison of different purification methods for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common purification methods for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a key intermediate in the synthesis of the antidepressant Venlafaxine.[1][2] The selection of an appropriate purification strategy is critical to ensure the purity of the final active pharmaceutical ingredient (API). This document outlines the principles, experimental protocols, and efficacy of various techniques, supported by illustrative data to aid in methodological selection and optimization.

Efficacy Comparison of Purification Methods

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a comparative summary of the most common techniques.

Purification Method Principle Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Washing/Soxhlet Extraction Differential solubility of the compound and impurities in a chosen solvent.85-95> 95Simple, fast, and cost-effective for removing highly soluble or insoluble impurities.Limited efficiency in removing impurities with similar solubility to the product.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.95-99.570-90Can yield high-purity crystalline material. Effective at removing a wide range of impurities.Yield can be compromised. Requires careful solvent selection.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.> 9960-85Highly effective for separating complex mixtures and achieving very high purity.Can be time-consuming, requires significant solvent volumes, and may be costly on a large scale.

Note: The purity and yield values presented are typical for the purification of pharmaceutical intermediates and are for illustrative purposes. Actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Purification by Washing

This method is suitable for a preliminary purification of the crude product obtained directly from the synthesis reaction.

Protocol:

  • Transfer the crude 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol to a beaker.

  • Add deionized water to the solid and stir vigorously for 15-20 minutes to dissolve any water-soluble impurities.

  • Filter the solid using a Buchner funnel and wash the filter cake thoroughly with additional deionized water.

  • Subsequently, wash the filter cake with a non-polar solvent like hexane to remove non-polar impurities.

  • Dry the purified solid under vacuum to a constant weight.

Purification by Recrystallization

Recrystallization is a highly effective method for obtaining a crystalline solid of high purity. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[3] Based on solubility data, methanol or a mixture of ethyl acetate and a non-polar co-solvent are suitable candidates.[4][5]

Protocol:

  • Place the crude 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If using a mixed solvent system, add the non-polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Purification by Column Chromatography

Column chromatography offers the highest resolution for purification and is ideal for removing closely related impurities.[6]

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate in a 9:1 ratio). Gradually increase the polarity of the mobile phase (e.g., to a 7:3 or 5:5 ratio) to elute the desired compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for accurately determining the purity of the purified product. A reversed-phase HPLC method is generally suitable for a compound of this polarity.

Illustrative HPLC Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the described purification methods.

PurificationWorkflow cluster_washing Washing Protocol cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol W1 Crude Product W2 Add Water & Stir W1->W2 W3 Filter & Wash with Water W2->W3 W4 Wash with Hexane W3->W4 W5 Dry under Vacuum W4->W5 W6 Purified Product (Washing) W5->W6 R1 Crude Product R2 Dissolve in Hot Solvent R1->R2 R3 Slow Cooling R2->R3 R4 Crystal Formation R3->R4 R5 Collect Crystals by Filtration R4->R5 R6 Dry Crystals R5->R6 R7 Purified Product (Recrystallization) R6->R7 C1 Prepare Silica Gel Slurry C2 Pack Column C1->C2 C3 Load Sample C2->C3 C4 Elute with Solvent Gradient C3->C4 C5 Collect & Analyze Fractions (TLC) C4->C5 C6 Combine Pure Fractions C5->C6 C7 Evaporate Solvent C6->C7 C8 Purified Product (Chromatography) C7->C8

Caption: Workflow diagrams for different purification methods.

LogicalFlow Start Crude 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol Method_Selection Select Purification Method Start->Method_Selection Washing Washing Method_Selection->Washing For preliminary purification Recrystallization Recrystallization Method_Selection->Recrystallization For high purity crystalline solid Column_Chromatography Column Chromatography Method_Selection->Column_Chromatography For very high purity / complex mixtures Purity_Analysis Purity Analysis (HPLC) Washing->Purity_Analysis Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Final_Product Pure Product Purity_Analysis->Final_Product

Caption: Decision-making flow for purification method selection.

References

Safety Operating Guide

Safe Disposal of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, a compound that requires careful handling due to its potential hazards.

Hazard Profile and Safety Precautions

Based on available safety data, this compound is classified as harmful.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Before beginning any disposal procedure, ensure you are wearing the following PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

The following table summarizes the hazard classifications for this compound.

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Experimental Protocol: Disposal Procedure

This protocol outlines the steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:
  • Collect un-used or expired this compound solid in a dedicated, clearly labeled hazardous waste container.
  • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
  • Liquid Waste:
  • Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container labeled "Halogenated Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.
  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[2]
  • Sharps Waste:
  • Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., harmful, irritant).
  • Indicate the approximate concentration and quantity of the waste.

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
  • Ensure containers are kept closed when not in use.
  • Store away from incompatible materials such as strong oxidizing agents.[3][4]

4. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
  • All waste must be disposed of at an approved waste disposal plant.[3]
  • Do not attempt to dispose of this chemical down the drain or in regular trash.

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Carefully scoop the absorbed material into a labeled hazardous waste container.[2]
  • Clean the spill area with soap and water.[2]
  • For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (Pure compound, contaminated gloves, etc.) D Labeled Solid Hazardous Waste Container A->D B Liquid Waste (Solutions containing the compound) E Labeled Liquid Hazardous Waste Container B->E C Sharps Waste (Contaminated needles, glassware) F Designated Sharps Container C->F G Secure Satellite Accumulation Area D->G E->G F->G H Contact Institutional EHS for Pickup G->H I Transport to Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is of paramount importance. This guide provides critical safety and logistical information for managing 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, ensuring a secure laboratory environment through detailed operational and disposal protocols.

Chemical Identifier:

  • CAS Number: 93413-76-4[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on GHS classifications, this compound is considered hazardous.[2] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[2] Therefore, a stringent PPE protocol is mandatory.

PPE CategoryRecommendationRationale
Hand Protection Nitrile gloves are recommended for handling.[3] For extended contact or handling larger quantities, consider double-gloving or using more robust gloves like neoprene.Protects against dermal absorption and skin irritation. Nitrile gloves provide good chemical resistance.
Eye Protection Chemical safety goggles are required at all times. A face shield should be worn over goggles when there is a risk of splashing.Prevents eye contact with the chemical, which can cause serious irritation.[2]
Skin and Body Protection A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.Prevents contamination of personal clothing and skin.
Respiratory Protection All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.Minimizes the risk of inhaling the compound, which is classified as harmful upon inhalation.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for safely handling this compound.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are easily accessible.[3]

    • Line the work area within the fume hood with absorbent bench paper.

    • Use secondary containment, such as a tray, for all containers with the compound.

  • Handling and Experimental Work :

    • Don all required PPE before handling the chemical.

    • Handle the compound exclusively within the chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • If heating is necessary, use a controlled heating source like a heating mantle. Avoid open flames.

  • Post-Handling :

    • Thoroughly decontaminate all equipment and the work surface after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5]

Spill Management Protocol

Small Spills (within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Clean the spill area with soap and water.

Large Spills:

  • Immediately evacuate the area.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry into the affected area.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Classification : This compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) are to be disposed of as hazardous chemical waste.

  • Collection :

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers that are chemically compatible.

    • Do not mix this waste with other waste streams unless specifically instructed by your EHS department.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong acids and oxidizing agents.[6][7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE prep1->prep2 handle1 Work Inside Fume Hood prep2->handle1 handle2 Use Secondary Containment handle1->handle2 post1 Decontaminate Workspace & Equipment handle2->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Store in Designated Area disp1->disp2

Caption: Safe handling and disposal workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。